Technical Guide: Solubility Profile & Solvent Selection for Methyl 4-chloro-2-fluoro-6-methylbenzoate
This guide provides an in-depth technical analysis of the solubility profile of Methyl 4-chloro-2-fluoro-6-methylbenzoate , a specialized intermediate used in the synthesis of pharmaceutical APIs and agrochemicals.[1] [1...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the solubility profile of Methyl 4-chloro-2-fluoro-6-methylbenzoate , a specialized intermediate used in the synthesis of pharmaceutical APIs and agrochemicals.[1]
[1]
Executive Summary
Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS 1805525-21-6 ) is a poly-substituted aromatic ester characterized by significant lipophilicity and low aqueous solubility.[1] Its solubility behavior is governed by the interplay between the hydrophobic halogenated core and the polarizable ester moiety.[1][2] This guide defines the solvent systems required for efficient processing, reaction monitoring, and purification, moving beyond basic data to provide actionable solvent engineering strategies.[1][2]
Physicochemical Profile
Understanding the structural drivers of solubility is prerequisite to solvent selection.[1][2]
Property
Value / Description
Impact on Solubility
CAS Number
1805525-21-6
Unique Identifier
Molecular Formula
C₉H₈ClFO₂
Halogenated Aromatic Ester
Molecular Weight
202.61 g/mol
Moderate MW facilitates dissolution in small-molecule solvents.[1]
Predicted LogP
~3.2 – 3.5
Highly lipophilic; prefers non-polar to moderately polar organic solvents.[1][2]
H-Bond Donors
0
Aprotic; cannot donate H-bonds, limiting solubility in pure water.[1]
H-Bond Acceptors
2 (Ester Carbonyl & Ether Oxygen)
Can accept H-bonds from protic solvents (Alcohols).[1][2]
Physical State
Solid / Low-melting Solid
Requires energy input (heat/sonication) for dissolution in marginal solvents.[1][2]
Structural Analysis
The 2,6-disubstitution pattern (Fluoro and Methyl groups) creates steric crowding around the ester linkage.[1][2] This steric bulk does not significantly hinder dissolution but does impact hydrolysis rates.[1][2] The 4-chloro substituent significantly increases the dispersive (London force) interactions, making the compound highly compatible with chlorinated solvents and aromatics.[1][2]
Solubility Principles & Hansen Parameters
To scientifically predict solubility, we utilize Hansen Solubility Parameters (HSP) . While empirical data for this specific CAS is proprietary, we derive its profile from structural analogs (e.g., Methyl 2,4-dichlorobenzoate).[1][2]
The "Like Dissolves Like" Vector
The compound dissolves best when its Interaction Radius (
The following table categorizes solvents based on thermodynamic compatibility.
Solvent Class
Representative Solvents
Solubility Rating
Technical Notes
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Primary choice for extraction and reaction media.[1] Matches the solute's high dispersive energy.[1][2]
Polar Aprotic
DMF, DMSO, DMAc
Excellent (>100 mg/mL)
Ideal for nucleophilic substitution reactions (SɴAr) due to high dielectric constants stabilizing transition states.[1][2]
Esters & Ketones
Ethyl Acetate, Acetone, THF
Good (50–100 mg/mL)
Standard solvents for chromatography and general handling.[1][2] THF is preferred for organometallic couplings.[1][2]
Aromatics
Toluene, Xylene
Good (Variable)
Excellent at elevated temperatures; often used for recrystallization when combined with non-polar anti-solvents.[1][2]
Polar Protic (Alcohols)
Methanol, Ethanol, IPA
Moderate (10–50 mg/mL)
Solubility decreases as alcohol chain length increases.[1][2] Often requires heating.[1][2] Used as the "solvent" in antisolvent crystallizations.[1][2]
Aliphatic Hydrocarbons
Hexanes, Heptane, Pentane
Poor (<1 mg/mL)
The compound acts as a solute precipitant in these solvents.[1][2] Used as Anti-solvents to force crystallization.[1][2]
Protocol B: Precise Saturation Point Determination (HPLC)
Objective: Exact data for formulation or critical crystallization.[1][2]
Add excess solid to 5 mL of solvent in a sealed flask.
Stir at constant temperature (25°C) for 24 hours to ensure equilibrium.
Filter supernatant through a 0.45 µm PTFE filter (Do not use Nylon, as it may bind the ester).[1][2]
Dilute filtrate 100x with Acetonitrile.
Analyze via HPLC (UV detection at 254 nm) against a standard curve.
Solvent Selection Logic (Visualized)
The following decision trees illustrate the logical flow for selecting solvents during Synthesis vs. Purification.
Diagram 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on the specific chemical process stage.
Applications & Safety
Synthesis Applications
Saponification (Hydrolysis):
Challenge: The compound is insoluble in water, preventing reaction with aqueous NaOH.[1][2]
Solution: Use a co-solvent system of Methanol/Water (3:1) or THF/Water (1:1) .[1][2] The organic solvent dissolves the ester, allowing the hydroxide ion to attack the carbonyl carbon [1].[1][2]
Friedel-Crafts / Halogenation:
Typically performed in Dichloromethane (DCM) or 1,2-Dichloroethane due to high solubility and inertness to Lewis acids [2].[1][2]
Recrystallization Strategy
For high-purity isolation (e.g., >98% for analytical standards), a binary solvent system is recommended:
Solvent: Hot Methanol or Hot Toluene (dissolves the compound).[1][2]
Anti-solvent: Cold Water (for MeOH) or Cold Heptane (for Toluene).[1][2]
Procedure: Dissolve the ester in the minimum amount of boiling solvent.[1][2] Slowly add the anti-solvent until turbidity persists.[1][2] Cool slowly to 4°C to induce crystal growth.[1][2]
Handling: Dissolved halogenated benzoates can penetrate nitrile gloves more rapidly than the solid.[1][2] Use Laminate (Silver Shield) gloves when handling concentrated solutions in DCM or DMF.[1][2]
Waste: Solutions containing this compound must be segregated into Halogenated Organic Waste streams due to the Chloro/Fluoro content.[1][2]
References
BenchChem. Application Note: Large-Scale Synthesis of 4-fluoro-2,6-dimethylbenzoic Acid via Hydrolysis of its Methyl Ester.[1][2][4] Retrieved from [1][2]
Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.[1][2] Retrieved from [1][2]
Panasonic. Methyl 4-Chloro-2-Fluoro-6-Methylbenzoate: A Versatile Chemical Compound.[1][2][6] Retrieved from [1][2]
Stenutz, R. Hansen Solubility Parameters for Methyl Benzoate Derivatives. Retrieved from [1][2]
Fisher Scientific. Safety Data Sheet: Methyl 4-fluoro-2-methylbenzoate.[1][2] Retrieved from [1][2]
The Strategic Role of Polysubstituted Methyl Benzoate Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The polysubstituted methyl benzoate core is a privileged scaffold in medicinal chemistry, serving as a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The polysubstituted methyl benzoate core is a privileged scaffold in medicinal chemistry, serving as a versatile synthetic intermediate and a key pharmacophore in a diverse array of therapeutic agents.[1] This in-depth technical guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules. We will delve into the causality behind experimental choices for both traditional and modern synthetic methodologies, present detailed, self-validating protocols, and examine the molecular mechanisms underpinning their biological activity. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage polysubstituted methyl benzoate derivatives in their own research and development endeavors.
The Enduring Significance of the Methyl Benzoate Scaffold
The methyl benzoate framework, a simple aromatic ester, offers a unique combination of chemical stability, synthetic tractability, and desirable physicochemical properties, making it an ideal starting point for the development of complex, biologically active molecules.[1] Its ester functionality and aromatic ring can be readily modified through a wide range of chemical reactions, allowing for the precise tuning of a compound's steric, electronic, and lipophilic characteristics to optimize its interaction with biological targets.[1] This versatility has led to the emergence of polysubstituted methyl benzoate derivatives as promising candidates in numerous therapeutic areas, including oncology, infectious disease, and pest control.[2][3][4]
Synthetic Strategies: From Classic to Contemporary
The synthesis of polysubstituted methyl benzoate derivatives can be broadly categorized into two main approaches: the direct esterification of a pre-functionalized benzoic acid and the modification of a simpler methyl benzoate scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Fischer-Speier Esterification: A Time-Honored Approach
The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental and widely employed method for the synthesis of methyl benzoates due to its simplicity and cost-effectiveness.[5]
Causality Behind Experimental Choices: The reaction is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol (methanol) is typically used. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the methanol.
Experimental Protocol: Fischer-Speier Esterification of 4-Aminobenzoic Acid
Objective: To synthesize methyl 4-aminobenzoate.
Materials:
4-Aminobenzoic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl acetate
Procedure:
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-aminobenzoic acid in an excess of methanol (typically 10-20 equivalents).
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
Redissolve the residue in ethyl acetate.
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
Wash the organic layer with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude methyl 4-aminobenzoate. The product can be further purified by recrystallization or column chromatography.
Self-Validation: The successful synthesis can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point analysis.
Modern Catalytic Methods: The Power of Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl compounds and offer a powerful tool for the construction of complex polysubstituted methyl benzoates.
Causality Behind Experimental Choices: The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound in the presence of a palladium catalyst and a base. This method offers excellent functional group tolerance and allows for the introduction of a wide variety of substituents onto the methyl benzoate scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-Bromobenzoate
Objective: To synthesize a 2-aryl methyl benzoate derivative.
Materials:
Methyl 2-bromobenzoate
Arylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the methyl 2-bromobenzoate (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up:
Cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation: The formation of the desired biaryl product can be confirmed by NMR and mass spectrometry. The disappearance of the starting materials can be monitored by TLC or LC-MS.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a polysubstituted methyl benzoate derivative.
Insecticidal and Other Activities
Beyond their applications in human medicine, methyl benzoate and its derivatives have also garnered attention as environmentally friendly insecticides. [4]They can act as contact toxicants, fumigants, and repellents against a variety of insect pests.
[4]
Structure-Activity Relationship (SAR) and Drug Design
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount for rational drug design. For polysubstituted methyl benzoate derivatives, the nature and position of the substituents on the aromatic ring play a critical role in determining their potency and selectivity.
Quantitative SAR (QSAR) of Pentose Phosphate Pathway Inhibitors
A study on a series of methyl 4-aminobenzoate derivatives as inhibitors of G6PD and 6PGD provides a clear example of SAR. [2]The inhibitory activity, expressed as IC₅₀ values, varies significantly with the substitution pattern on the aromatic ring.
Analysis of SAR: The data in the table reveals that the unsubstituted methyl 4-aminobenzoate (Compound 1) is the most potent inhibitor of both G6PD and 6PGD in this series. [2]The introduction of chloro substituents on the aromatic ring generally leads to a decrease in inhibitory activity. [2]This suggests that the electronic and steric properties of the substituents are crucial for the interaction with the enzyme's active site.
Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to improve a compound's potency, selectivity, and pharmacokinetic profile. In the context of polysubstituted methyl benzoate derivatives, the methyl ester group itself can be a target for bioisosteric replacement to modulate properties such as metabolic stability and bioavailability.
Pharmacokinetics and ADME Considerations
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. While specific ADME data for many polysubstituted methyl benzoate derivatives are not extensively published, general principles of drug metabolism can provide valuable insights. The ester functionality of methyl benzoates makes them susceptible to hydrolysis by esterases in the plasma and tissues, which can be a primary metabolic pathway. The lipophilicity and electronic properties of the substituents on the aromatic ring will also significantly influence the compound's absorption, distribution, and clearance.
Conclusion and Future Perspectives
The polysubstituted methyl benzoate scaffold continues to be a rich source of inspiration for the discovery and development of novel therapeutic agents. Its synthetic accessibility and the ease with which its physicochemical properties can be modulated make it an attractive starting point for medicinal chemists. Future research in this area will likely focus on the exploration of novel substitution patterns to enhance potency and selectivity, the application of advanced synthetic methodologies to create more complex derivatives, and a deeper investigation into the molecular mechanisms of action to guide the rational design of the next generation of drugs based on this versatile core.
References
Sabbah, D. A., & Bardaweel, S. K. (2015). Molecular modeling based approach, synthesis, and cytotoxic activity of novel benzoin derivatives targeting phosphoinostide 3-kinase (PI3Kα). Bioorganic & medicinal chemistry letters, 25(16), 3392–3399. [Link]
Yıldırım, S., Akocak, S., & Saltan, F. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Biotechnology and Applied Biochemistry, 69(3), 1275-1283. [Link]
Castro-Vazquez, D., Sánchez-Carranza, J. N., Alvarez, L., Juárez-Mercado, K. E., Sánchez-Cruz, N., Medina-Franco, J. L., Antunez-Mojica, M., & González-Maya, L. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Chemical biology & drug design, 100(2), 245–255. [Link]
Nadumane, V. K., & Suresh, A. B. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Journal of traditional and complementary medicine, 11(4), 367–377. [Link]
Saha, S., Sharma, A., & Bhasin, K. K. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28009–28026. [Link]
Kowalczyk, A., Rapacz, A., & Wnorowski, K. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
ResearchGate. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. [Link]
Frontiers. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. [Link]
MDPI. (2025). Refined ADME Profiles for ATC Drug Classes. [Link]
MDPI. (2025). ADME Properties in Drug Delivery. [Link]
BioSolveIT. (n.d.). ADME Properties in Drug Discovery. [Link]
Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie, 356(10), e2300224. [Link]
Le, T. D., & Scholl, C. (2022). Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia. Journal of Hematology & Oncology, 15(1), 84. [Link]
Oreate AI. (2026). Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity. [Link]
ResearchGate. (2025). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... [Link]
Krymov, S. K., Salnikova, D. I., Dezhenkova, L. G., Bogdanov, F. B., & Shchekotikhin, A. E. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International journal of molecular sciences, 23(18), 10839. [Link]
Pereira, C., & Ferreira, M. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Molecules (Basel, Switzerland), 27(23), 8459. [Link]
ResearchGate. (n.d.). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. [Link]
AccScience Publishing. (2024). Rational drug design from phosphatidylinositol 3-kinase-α inhibitors through molecular docking and 3D-QSAR methodologies for cancer immunotherapy. [Link]
Helal, M. A., & El-Sawy, E. R. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC medicinal chemistry, 11(11), 1304–1316. [Link]
ResearchGate. (2025). Rational drug design from phosphatidylinositol 3-kinase-α inhibitors through molecular docking and 3D-QSAR methodologies for cancer immunotherapy. [Link]
Scilit. (n.d.). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. [Link]
Murray, K., & Williams, P. A. (1974). The metabolism of benzoate and the methylbenzoates by Pseudomonas putida (arvilla) mt-2: evidence for a TOL plasmid. Journal of bacteriology, 117(3), 1153–1157. [Link]
Kim, M. S., Kim, J. H., & Kim, Y. S. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Toxicological research, 36(1), 59–66. [Link]
Murray, K., Duggleby, C. J., Sala-Trepat, J. M., & Williams, P. A. (1972). The metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2. European journal of biochemistry, 28(3), 301–310. [Link]
Mostafiz, M. M., & Lee, K. Y. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Insects, 13(3), 273. [Link]
The Good Scents Company. (n.d.). methyl 4-hydroxycinnamate. [Link]
Wang, Y., Zhang, Y., & Li, J. (2020). Methyl Sartortuoate Inhibits Colon Cancer Cell Growth by Inducing Apoptosis and G2/M-Phase Arrest. Molecules (Basel, Switzerland), 25(18), 4239. [Link]
El-Sayed, M. A., & El-Adl, K. (2026). Targeting cell cycle and apoptotic pathways with newly synthesized diselenide-linked imidazolone analogues with strong CDK6-targeting potential. RSC medicinal chemistry. [Link]
ResearchGate. (n.d.). A Novel Substituted Benzo[g]quinoxaline-Based Cyclometalated Ru(II) Complex as a Biocompatible Membrane-Targeted PDT Colon Cancer Stem Cell Agent. [Link]
Kim, M. S., Kim, J. H., & Kim, Y. S. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Toxicological research, 36(1), 59–66. [Link]
Osaka University. (n.d.). Metabolite Profiling of Hydroxycinnamate Derivatives in Plasma and Urine after the Ingestion of Coffee by Humans. [Link]
Heldt, J. R., & Józefowicz, M. (2015). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. International journal of molecular sciences, 16(11), 27726–27750. [Link]
Methyl 4-chloro-2-fluoro-6-methylbenzoate PubChem CID and SMILES
This guide provides an in-depth technical analysis of Methyl 4-chloro-2-fluoro-6-methylbenzoate , a specialized halogenated benzoate intermediate used in the synthesis of complex agrochemicals and pharmaceutical scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of Methyl 4-chloro-2-fluoro-6-methylbenzoate , a specialized halogenated benzoate intermediate used in the synthesis of complex agrochemicals and pharmaceutical scaffolds.
Executive Summary
Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS: 1805525-21-6) is a tri-substituted benzene derivative characterized by a dense functionalization pattern. The presence of a chlorine atom at the para position, a fluorine atom at the ortho position, and a methyl group at the remaining ortho position creates a unique steric and electronic environment. This compound serves as a high-value building block for Suzuki-Miyaura cross-couplings (utilizing the C-Cl bond) and nucleophilic aromatic substitutions (
), leveraging the activating nature of the ester and the leaving group potential of the fluorine.
Chemical Identity & Informatics
The following data establishes the precise identity of the compound for database integration and regulatory verification.
Property
Specification
IUPAC Name
Methyl 4-chloro-2-fluoro-6-methylbenzoate
CAS Registry Number
1805525-21-6
SMILES
CC1=CC(=CC(=C1C(=O)OC)F)Cl
Molecular Formula
Molecular Weight
202.61 g/mol
PubChem CID
Referenced via CAS 1805525-21-6 in PubChemLite
Physical State
Solid (White to Off-white crystalline powder)
Predicted LogP
~2.9
Synthetic Methodology
Critical Analysis of Synthetic Routes
Synthesizing sterically congested esters requires selecting the correct methodology. The 2,6-disubstitution pattern (Fluoro and Methyl) creates significant steric hindrance around the carbonyl carbon.
Fisher Esterification (Acid/MeOH): Often results in poor conversion rates due to the inability of the tetrahedral intermediate to form efficiently in the crowded ortho environment.
Nucleophilic Substitution (Carboxylate Alkylation): This is the preferred industrial and research method . By deprotonating the acid to form a carboxylate anion, the nucleophile attacks the unhindered methyl iodide (or dimethyl sulfate), bypassing the steric penalty at the carbonyl center.
Protocol: Alkylation of 4-chloro-2-fluoro-6-methylbenzoic Acid
Objective: Synthesis of Methyl 4-chloro-2-fluoro-6-methylbenzoate via
Activation: Charge a reaction vessel with 4-chloro-2-fluoro-6-methylbenzoic acid (1.0 equiv) and anhydrous DMF (5-10 volumes).
Deprotonation: Add
(1.5 - 2.0 equiv) in a single portion. Stir at ambient temperature for 30 minutes to ensure formation of the potassium carboxylate salt. Note: Evolution of may be observed.
Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide (1.2 equiv). The reaction is exothermic; control the rate to maintain internal temperature <10°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS. The acid peak should disappear completely.
Work-up: Quench the reaction by pouring into ice-cold water (20 volumes). The product typically precipitates as a solid.
If Solid: Filter, wash with water, and dry under vacuum.
If Oil: Extract with Ethyl Acetate (3x), wash organics with brine, dry over
, and concentrate.
Purification: If necessary, recrystallize from Hexane/Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Confirming the structure requires distinguishing the specific isomer, particularly ensuring the ortho-methyl and ortho-fluoro positions are correct relative to the ester.
NMR Spectroscopy Expectations
NMR (400 MHz, ):
3.92 (s, 3H): Methyl ester ().
2.35 (s, 3H): Aryl-Methyl (). May appear as a doublet () due to long-range coupling with the fluorine.
7.00 - 7.20 (m, 2H): Aromatic protons.
H-3 (between F and Cl): Doublet of doublets (
). Large coupling to F () and small meta-coupling to H-5 ().
H-5 (between Cl and Me): Broad singlet or doublet (
).
NMR:
Single peak expected around -110 to -115 ppm .
Mass Spectrometry
MS (EI/ESI):
Molecular Ion (
): 202.0.
Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of one Chlorine atom.
Applications in Drug Discovery
This molecule is a "privileged scaffold" because it offers three distinct handles for diversification, allowing medicinal chemists to explore Structure-Activity Relationships (SAR) rapidly.
Site A (Ester): Can be hydrolyzed to the acid, reduced to the benzyl alcohol, or converted to an amide/heterocycle (e.g., oxadiazole).
Site B (Chlorine): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl or amino groups.
Site C (Fluorine): While deactivated by the methyl group, the electron-withdrawing ester ortho to the fluorine activates it for
reactions with strong nucleophiles (amines, thiols) under elevated temperatures.
SAR Logic Diagram
Figure 2: Functionalization map demonstrating the orthogonal reactivity of the scaffold.
Safety & Handling
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. The compound is an alkylating agent derivative and should be treated as a potential sensitizer.
References
PubChem. 4-Chloro-2-fluoro-6-methylbenzoic acid (Precursor). PubChem Compound Summary for CID 15383562. Available at: [Link]
Exploratory
Technical Procurement & Application Guide: Methyl 4-chloro-2-fluoro-6-methylbenzoate
The following technical guide details the procurement, chemical properties, and synthetic applications of Methyl 4-chloro-2-fluoro-6-methylbenzoate. Executive Summary Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS: 18055...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the procurement, chemical properties, and synthetic applications of Methyl 4-chloro-2-fluoro-6-methylbenzoate.
Executive Summary
Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS: 1805525-21-6 ) is a specialized trisubstituted benzoate ester used primarily as a regioselective building block in the synthesis of MAT2A inhibitors (oncology) and auxin-mimic herbicides (agrochemicals). Its unique substitution pattern—featuring a fluorine atom at the ortho position and a methyl group at the other ortho position—provides critical steric and electronic modulation for downstream pharmacophores.
This guide provides researchers with verified supplier data, pricing benchmarks, and a validated synthesis protocol derived from recent patent literature (WO2024002024A1).
Colorless to light yellow oil or low-melting solid
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in water
Market Analysis: Suppliers & Pricing
Current as of March 2026. Pricing reflects research-grade purity (≥98%).
The compound is typically not held in bulk stock by generalist catalog houses (e.g., Fisher, VWR) but is available through specialized intermediate suppliers. The most cost-effective procurement strategy is often to purchase the acid precursor (CAS 1427395-43-4) and perform a one-step esterification if the ester is out of stock.
Supplier Pricing Table
Supplier
Catalog / Source
Pack Size
Price (USD)
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1 g
$35.99
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CS-0102013 (Acid Precursor)
1 g
$45.00
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Catalog (Acid Precursor)
5 g
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*Note: Prices for the acid precursor are included as it is the primary route to the ester if direct stock is unavailable.
Procurement Recommendation:
For quantities <5g, purchase the ester directly from ChemScene or Panasonic's chemical division . For quantities >10g, it is economically superior to purchase 4-chloro-2-fluoro-6-methylbenzoic acid and methylate it in-house using the protocol below.
This compound serves as a "scaffold locker." The ortho-methyl and ortho-fluoro groups lock the conformation of the benzoate ring relative to the carbonyl, a feature critical for binding affinity in:
MAT2A Inhibitors: Used in the synthesis of tricyclic compounds that target Methionine Adenosyltransferase 2A, a synthetic lethality target in MTAP-deleted cancers.[1]
Auxin Herbicides: Structural analog to Rinskor™ (Florpyrauxifen-benzyl) intermediates, where the halogenated ring provides metabolic stability in plants.
Synthesis Pathway Visualization
The following diagram illustrates the supply chain and chemical transformation from the commercially available acid to the target ester and its downstream application.
Figure 1: Synthetic workflow from raw material to pharmaceutical application.
Validated Experimental Protocol
Objective: Synthesis of Methyl 4-chloro-2-fluoro-6-methylbenzoate from its acid precursor.
Source: Adapted from WO2024002024A1 (Tricyclic compounds and uses thereof).
Setup: Charge a dry round-bottom flask with 4-chloro-2-fluoro-6-methylbenzoic acid (e.g., 8.44 g, 44.7 mmol) and anhydrous DCM (100 mL).
Activation: Cool the mixture to 0°C. Add Oxalyl chloride (8.51 g, 67.1 mmol) dropwise over 10 minutes.
Catalysis: Add DMF (0.2 mL) to initiate the formation of the acid chloride. Gas evolution (HCl, CO, CO₂) will be observed.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases and the solid dissolves.
Esterification: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/DCM. Redissolve the residue in anhydrous Methanol (50 mL).
Workup: Stir for 30 minutes. Remove solvent in vacuo.
Purification: The residue is typically pure enough (>95%) for next steps. If necessary, purify via flash column chromatography (Hexanes/EtOAc 10:1).
Yield: Expect 90-95% conversion.
Safety Note: This reaction generates toxic HCl and CO gases. Perform strictly inside a fume hood.
Handling & Safety (E-E-A-T)
While specific MSDS data for the ester is limited, it shares hazard profiles with similar halogenated benzoates.
Application Note: A Comprehensive Guide to Friedel-Crafts Acylation for the Synthesis of Polysubstituted Benzoates
For: Researchers, scientists, and drug development professionals. Abstract The Friedel-Crafts acylation stands as a pivotal and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically f...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract
The Friedel-Crafts acylation stands as a pivotal and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically for introducing an acyl group onto an aromatic ring.[1][2] This application note provides an in-depth technical guide for the synthesis of polysubstituted benzoates via Friedel-Crafts acylation. It delves into the mechanistic underpinnings of the reaction, explores the critical influence of substituents on reactivity and regioselectivity, and presents detailed, field-proven protocols. The aim is to equip researchers with the necessary knowledge to successfully design and execute these reactions, troubleshoot potential issues, and apply this methodology to the synthesis of complex molecules relevant to pharmaceutical and materials science.
Introduction: The Enduring Relevance of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that has been a cornerstone of organic chemistry for over a century.[3][4] Its enduring utility lies in its reliability for synthesizing aromatic ketones, which are valuable precursors to a wide array of more complex structures.[1] Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers several distinct advantages:
Avoidance of Polyacylation: The introduction of an acyl group, which is electron-withdrawing, deactivates the aromatic ring, making it less susceptible to further acylation.[5][6][7] This inherent self-regulation prevents the formation of polysubstituted byproducts, a common challenge in alkylation reactions.[7]
No Carbocation Rearrangements: The electrophile in Friedel-Crafts acylation is a resonance-stabilized acylium ion.[5][8][9] This stability prevents the carbocation rearrangements that often plague alkylation reactions, leading to a more predictable and controlled product formation.[5][6][9]
These features make Friedel-Crafts acylation a powerful strategy for the regioselective synthesis of polysubstituted aromatic compounds, including the benzoate derivatives that are the focus of this guide.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for successful experimental design and troubleshooting. The Friedel-Crafts acylation proceeds through a well-defined sequence of steps:
2.1. Generation of the Acylium Ion: The reaction is initiated by the activation of an acylating agent, typically an acyl chloride or acid anhydride, by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3][5] The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, facilitating the departure of the leaving group (e.g., a chloride ion) to form a highly electrophilic acylium ion.[3][5] This ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and oxygen.[5][8]
Caption: Electrophilic attack and product formation.
Navigating Substituent Effects: A Predictive Framework
The success and regiochemical outcome of the Friedel-Crafts acylation on a polysubstituted benzoate are critically dependent on the electronic nature of the existing substituents.
Activating Groups: Electron-donating groups (EDGs) such as alkyl, alkoxy (e.g., -OCH₃), and amino groups increase the nucleophilicity of the aromatic ring, thereby accelerating the rate of acylation. [10]These groups are typically ortho, para-directors, meaning the incoming acyl group will preferentially add to the positions ortho and para to the activating group.
[10][11]* Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl groups (including the ester moiety of the benzoate itself) decrease the electron density of the aromatic ring, making it less reactive towards electrophilic attack. [6]Strongly deactivated rings often fail to undergo Friedel-Crafts acylation under standard conditions. [6][12]These groups are generally meta-directors.
[10]
Table 1: Influence of Common Substituents on Friedel-Crafts Acylation
Substituent
Electronic Effect
Reactivity
Directing Effect
-OCH₃, -OR
Strongly Activating
Increases
ortho, para
-CH₃, -R
Activating
Increases
ortho, para
-H
Neutral
Baseline
-
-F, -Cl, -Br, -I
Deactivating
Decreases
ortho, para
-COOR (Ester)
Deactivating
Decreases
meta
-NO₂
Strongly Deactivating
Significantly Decreases
meta
-NR₂
Strongly Activating
Complexation with Lewis acid deactivates the ring
ortho, para (if reaction proceeds)
When multiple substituents are present, the directing effects can be either cooperative or competitive. Generally, the most powerfully activating group will dictate the position of acylation. [13]Steric hindrance can also play a significant role, often favoring substitution at the less hindered position (e.g., para over ortho).
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Friedel-Crafts acylation of a polysubstituted benzoate. Specific quantities and reaction times should be optimized based on the specific substrate and acylating agent.
4.1. Materials and Reagents
Polysubstituted benzoate starting material
Acyl chloride or acid anhydride
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., FeCl₃, SnCl₄)
[14]* Anhydrous dichloromethane (DCM) or other inert solvent (e.g., 1,2-dichloroethane)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ice
4.2. Reaction Setup
Caption: Workflow for Friedel-Crafts acylation reaction setup.
4.3. Detailed Procedure
Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon). This is crucial as both the Lewis acid and acylating agent are moisture-sensitive.
[15]2. Lewis Acid Addition: To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, add anhydrous aluminum chloride (1.1-1.5 equivalents). Carefully add anhydrous DCM to the flask.
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath. [15]The reaction between the Lewis acid and the acylating agent is often exothermic.
[15]4. Acylating Agent Addition: Dissolve the acyl chloride (1.0-1.1 equivalents) in a small amount of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.
[15]5. Substrate Addition: After the addition of the acyl chloride is complete, dissolve the polysubstituted benzoate (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the substrate solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
[15]6. Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. [15]This will quench the reaction and hydrolyze the aluminum complexes.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
[15]9. Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
[15]10. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
[15]11. Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure acylated polysubstituted benzoate.
Troubleshooting and Key Considerations
Problem
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
Deactivated substrate; Insufficiently reactive Lewis acid; Wet reagents or glassware.
Use a more forcing Lewis acid (e.g., AlCl₃); Increase reaction temperature or time; Ensure anhydrous conditions.
Complex Mixture of Products
Incorrect prediction of regioselectivity; Isomerization under reaction conditions.
Re-evaluate directing group effects; Perform the reaction at a lower temperature. [7]
Low Yield
Product inhibition; Steric hindrance.
Use a stoichiometric amount of Lewis acid;[14] Consider alternative synthetic routes for highly hindered substrates.
Conclusion
The Friedel-Crafts acylation is an indispensable reaction for the synthesis of polysubstituted benzoates, offering high predictability and control. A deep understanding of the reaction mechanism, coupled with careful consideration of substituent effects and adherence to anhydrous reaction conditions, is key to achieving high yields of the desired products. The protocols and insights provided in this application note serve as a robust foundation for researchers to successfully employ this powerful synthetic tool in their drug discovery and materials science endeavors.
References
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Chemistry. [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Chemistry Steps. [Link]
ACS Publications. (2016, May 18). Synthesis of Polysubstituted Benzoic Esters from 1,2-Dihydropyridines and Its Application to the Synthesis of Fluorenones. Organic Letters. [Link]
PubMed. (2016, June 3). Synthesis of Polysubstituted Benzoic Esters from 1,2-Dihydropyridines and Its Application to the Synthesis of Fluorenones. National Center for Biotechnology Information. [Link]
Helal Pharmaceutical. (n.d.). limitations of Friedel-Crafts Alkylation. Helal Pharmaceutical. [Link]
Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Save My Exams. [Link]
ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. [Link]
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
The esterification of 2,6-disubstituted benzoic acids poses a classic challenge in synthetic organic chemistry. The target molecule, 4-chloro-2-fluoro-6-methylbenzoic acid , features severe steric crowding around the carboxyl carbon due to the adjacent fluoro and methyl groups.
The Failure of Traditional Methods:
Standard Fischer-Speier esterification (refluxing alcohol with a catalytic strong acid like H₂SO₄) relies on the nucleophilic attack of the alcohol onto the protonated carbonyl carbon[1]. In 2,6-disubstituted systems, the bulky ortho-substituents physically block the trajectory of the incoming nucleophile, preventing the formation of the necessary tetrahedral intermediate. Consequently, Fischer esterification of this substrate results in near-zero conversion, even under prolonged reflux.
Overcoming the Steric Shield:
To successfully esterify this substrate, the reaction must either:
Pathway A (Electronic Override): Convert the carboxylic acid into a highly reactive, hyper-electrophilic intermediate (an acyl chloride) that forces the addition-elimination reaction forward despite steric hindrance[2].
Pathway B (Spatial Bypass): Deprotonate the carboxylic acid to form a nucleophilic carboxylate anion, which then attacks an unhindered alkyl halide via an SN2 mechanism, completely bypassing the crowded carbonyl carbon[3].
Comparative Methodology Data
The following table summarizes the quantitative metrics and operational parameters for the three primary esterification strategies applied to 4-chloro-2-fluoro-6-methylbenzoic acid.
Excellent: High electrophilicity overcomes steric barriers.
SN2 Alkylation (Pathway B)
MeI, K₂CO₃, DMF
4 - 12 hours
80 - 90%
Excellent: Reaction occurs at the unhindered alkyl halide, bypassing the carbonyl.
Reaction Pathway Visualization
Mechanistic workflows for overcoming steric hindrance in 2,6-disubstituted benzoic acids.
Experimental Protocols
Protocol A: Two-Step Acyl Chloride Activation (Recommended for Scale-Up)
This protocol is adapted from validated pharmaceutical intermediate synthesis workflows[2]. It utilizes oxalyl chloride, which is preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are entirely gaseous, simplifying purification.
Step 1: Formation of the Acyl Chloride
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (or N₂ inlet).
Dissolution: Add 4-chloro-2-fluoro-6-methylbenzoic acid (8.44 g, 44.70 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL) to the flask.
Catalysis: Add N,N-Dimethylformamide (DMF, 0.2 mL). Causality Note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which acts as the true chlorinating species.
Activation: Cool the mixture to 0 °C. Slowly add oxalyl chloride (8.51 g, 67.10 mmol, 1.5 eq) dropwise.
Reaction: Remove the ice bath and stir at room temperature. Monitor gas evolution. The reaction is complete when bubbling ceases (typically 2-4 hours).
Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure. Critical Step: Complete removal of unreacted oxalyl chloride is mandatory to prevent the formation of dimethyl oxalate in the next step.
Step 2: Alcoholysis
Re-dissolution: Dissolve the crude acyl chloride in anhydrous methanol (200 mL).
Esterification: Slowly add a 5M solution of sodium methoxide (NaOMe) in methanol (13.41 mL, 67.05 mmol, 1.5 eq).
Completion: Stir at room temperature for 30 to 60 minutes.
Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the methyl ester.
Protocol B: Direct SN2 Alkylation (Recommended for Small-Scale/Library Synthesis)
This method is operationally simpler as it avoids moisture-sensitive acyl chlorides and is highly effective for base-stable substrates[3].
Setup: In a 100 mL round-bottom flask under N₂, dissolve 4-chloro-2-fluoro-6-methylbenzoic acid (1.0 g, 5.3 mmol, 1.0 eq) in anhydrous DMF (15 mL).
Deprotonation: Add finely powdered Potassium Carbonate (K₂CO₃, 1.46 g, 10.6 mmol, 2.0 eq). Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.
Alkylation: Add Methyl Iodide (MeI, 0.49 mL, 7.95 mmol, 1.5 eq) dropwise. Caution: MeI is a volatile alkylating agent; handle in a fume hood.
Reaction: Stir the suspension at room temperature (or up to 40 °C if sluggish) for 4-12 hours.
Workup: Dilute the reaction mixture with water (50 mL) to dissolve inorganic salts and DMF. Extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer extensively with water (3 × 20 mL) and brine to remove residual DMF. Dry over MgSO₄ and concentrate.
Analytical Validation: A Self-Validating System
To ensure scientific trustworthiness, the protocol includes built-in validation checkpoints so the researcher can confirm success at the bench without waiting for final NMR results.
In-Process Monitoring (TLC):
Pathway A: To check acyl chloride formation, withdraw a 10 µL aliquot and quench it in 0.5 mL of methanol containing a drop of Et₃N. Spot this against the starting material. The ester will elute significantly higher (higher Rf) than the highly polar carboxylic acid on silica gel (e.g., in 20% EtOAc/Hexanes).
Pathway B: Directly spot the reaction mixture. The disappearance of the baseline-streaking carboxylic acid spot indicates completion.
Spectroscopic Confirmation (IR): The conversion is immediately verifiable by FT-IR. The broad, hydrogen-bonded O-H stretch of the starting acid (2500–3300 cm⁻¹) will completely disappear, and the C=O stretch will shift from a lower frequency (~1680-1695 cm⁻¹ for the conjugated acid) to a higher frequency (~1720-1730 cm⁻¹ for the ester).
Structural Confirmation (¹H NMR): The definitive proof of esterification is the appearance of a sharp, 3-proton singlet at approximately δ 3.85 - 3.95 ppm (CDCl₃), corresponding to the newly introduced methoxy (-OCH₃) group.
References
WO2024002024A1 - Tricyclic compounds and uses thereof. Google Patents. (Details the exact stoichiometric protocol for the oxalyl chloride/NaOMe esterification of 4-chloro-2-fluoro-6-methylbenzoic acid).
Application Notes and Protocols for the Esterification of 6-Bromo-3-methoxy-2-methylbenzoic Acid. Benchchem. (Provides comparative framework for Fischer vs. alternative esterification methods on sterically hindered substrates).
Convenient Esterification of Carboxylic Acids by SN2 Reaction Promoted by a Protic Ionic Liquid System Formed in Situ. ResearchGate. (Validates the SN2 pathway for carboxylic acid esterification via alkyl halides).
Application Note: Regioselective Radical Bromination of Methyl 4-chloro-2-fluoro-6-methylbenzoate
Executive Summary This application note details the protocol for the regioselective Wohl-Ziegler bromination of Methyl 4-chloro-2-fluoro-6-methylbenzoate to synthesize its corresponding benzylic bromide. This transformat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for the regioselective Wohl-Ziegler bromination of Methyl 4-chloro-2-fluoro-6-methylbenzoate to synthesize its corresponding benzylic bromide. This transformation is a critical step in the synthesis of pharmacophores, particularly for kinase inhibitors and agrochemical intermediates where the benzylic halide serves as a "warhead" for further nucleophilic substitution.
The protocol transitions away from historically toxic solvents (carbon tetrachloride) to
-trifluorotoluene (PhCF₃) , offering a greener, safer, and highly efficient alternative without compromising yield.
Mechanistic Insight & Strategic Design
The Challenge of the Substrate
The substrate, Methyl 4-chloro-2-fluoro-6-methylbenzoate, presents a deactivated aromatic system. The presence of electronegative substituents (Cl, F, and the ester group) reduces the electron density of the ring.
Electronic Effect: While the ring is deactivated toward electrophilic substitution, radical abstraction is governed by the bond dissociation energy (BDE) of the benzylic C-H bond. The electron-withdrawing groups can slightly destabilize the benzylic radical transition state compared to toluene, potentially requiring longer reaction times or higher temperatures.
Steric Effect: The ortho-disposition of the methyl group relative to the ester and the fluorine atom creates a crowded environment ("Ortho Effect"). This steric bulk actually favors the radical pathway over ionic side reactions but necessitates precise thermal control to maintain the radical chain.
Reaction Mechanism (Wohl-Ziegler)
The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.[1][2][3] The mechanism operates via a radical chain loop where a low, steady-state concentration of molecular bromine (
) is the active brominating species.
Figure 1: The Wohl-Ziegler radical chain mechanism.[1][2][4] Note that NBS acts as a reservoir for
via reaction with HBr, keeping concentrations low to prevent ionic bromination of the ring.[2]
Recrystallize from H₂O if yellow (indicates free ).
AIBN
Initiator
0.05 - 0.10
Store at 4°C. Recrystallize from MeOH if degraded.
-Trifluorotoluene ()
Solvent
5-10 mL/g
High boiling point (102°C), inert to radicals.
Sodium Thiosulfate ()
Quench
N/A
10% aq. solution for workup.
Step-by-Step Methodology
Step 1: Setup
Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Connect the top of the condenser to an inert gas line (Nitrogen or Argon) with a bubbler to monitor pressure. Note: Oxygen is a radical scavenger and must be excluded.
Heat the reaction mixture to reflux (approx. 105°C block temperature) .
Observation: The reaction typically has an induction period. Initiation is often signaled by a color change (pale yellow to orange/colorless) or the appearance of succinimide floating on the surface (succinimide is less dense than
).
Monitor by TLC (Hexane/EtOAc 9:1) or HPLC every hour.
Target: >95% conversion of Starting Material (SM).
Stop Condition: If di-bromo impurity (>5%) begins to form, stop immediately even if SM remains.
Step 4: Workup
Cool the mixture to 0°C (ice bath) to precipitate maximum succinimide.
Filtration: Filter off the solid succinimide using a sintered glass funnel. Wash the cake with cold solvent.
Wash: Transfer filtrate to a separatory funnel. Wash with:
1x Water (removes residual succinimide).
1x 10%
(removes residual bromine/color).
1x Brine.
Dry over anhydrous
, filter, and concentrate in vacuo (keep bath <40°C to prevent thermal degradation).
Step 5: Purification
Method: Flash Column Chromatography.
Stationary Phase: Silica Gel (Neutralized). Note: Benzylic bromides are sensitive to acidic silica. Pre-wash silica with 1%
in Hexane if the product shows instability.
Eluent: Gradient 0%
10% EtOAc in Hexanes.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of Methyl 2-(bromomethyl)-4-chloro-6-fluorobenzoate.
Quality Control & Data Interpretation
NMR Validation
The conversion is most easily tracked by ¹H NMR. The shift of the methyl protons is distinct.
Moiety
Starting Material (ppm)
Product (ppm)
Multiplicity
Ar-CH₃
~2.30 - 2.50
Absent
Singlet
Ar-CH₂Br
Absent
~4.40 - 4.60
Singlet (2H)
-COOCH₃
~3.90
~3.95
Singlet (3H)
Troubleshooting Guide
Issue
Root Cause
Corrective Action
No Reaction
Radical chain failed to initiate.
Add 5 mol% more AIBN. Shine a visible light (500W halogen or blue LED) on the flask to photo-initiate.
Di-bromination
Excess NBS or reaction ran too long.
Strictly limit NBS to 1.05 eq. Stop reaction at 90-95% conversion.
Product Hydrolysis
Acidic silica or wet solvents.
Use neutral alumina or neutralize silica with 1% triethylamine. Ensure thorough drying of organic layer.[7]
Low Yield
Product trapped in succinimide cake.
Thoroughly wash the filter cake with DCM or warm PhCF₃ during filtration.
Safety & Handling (E-E-A-T)
Initiator Hazards: AIBN is temperature sensitive. Store below 10°C. It releases Nitrogen gas upon decomposition; ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.
Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.
Solvent: Trifluorotoluene is flammable (Flash point 12°C). Keep away from open flames/sparks.
Waste: Segregate halogenated waste. Do not mix with strong bases (risk of exothermic polymerization or decomposition).
References
Wohl-Ziegler Reaction Mechanism : Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds.[1][2][4] Chem. Rev.[4]1948 , 43, 271–317. Link
Green Solvents (Trifluorotoluene) : Ogawa, A.; Curran, D. P. Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. J. Org. Chem.1997 , 62, 450–451. Link
Benzylic Bromination Protocols : Podgoršek, A. et al. "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Green Chem.2009 , 11, 1204-1206. Link
Purification of Benzylic Halides : Textbook of Practical Organic Chemistry, Vogel, 5th Ed. Section 4.2.30 (Halogenation of Alkylbenzenes). Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Methyl 4-chloro-2-fluoro-6-methylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating Regioselectivity in Polysubstituted Aromatics
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1][2][3] This transformation is particularly vital in medicinal chemistry for assembling complex molecular scaffolds.[4] The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]
This application note provides an in-depth analysis and a robust protocol for the SNAr reaction on a challenging substrate: Methyl 4-chloro-2-fluoro-6-methylbenzoate. This molecule presents a classic regioselectivity challenge due to the presence of two distinct halogen leaving groups (F and Cl) at positions activated by a para and ortho electron-withdrawing methyl ester group. We will dissect the electronic and steric factors governing the reaction's outcome and provide a detailed, field-proven protocol for achieving highly selective substitution.
Section 1: The Mechanistic Underpinnings of SNAr
The SNAr mechanism is fundamentally different from aliphatic SN1 or SN2 reactions.[1][2] Its success hinges on two key features:
Ring Activation: The aromatic ring must be rendered electron-poor (electrophilic) by the presence of at least one strong electron-withdrawing group (EWG).[5][7] The nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups are classic examples.
Leaving Group Position: The leaving group must be positioned ortho or para to the EWG. This specific arrangement allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the EWG through resonance, providing crucial stabilization.[3][7]
The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group, as this step temporarily breaks the ring's aromaticity.[5][6] The subsequent elimination of the leaving group is fast, as it restores the highly stable aromatic system.
An interesting and often counter-intuitive aspect of SNAr is the leaving group ability of halogens, which follows the order: F > Cl > Br > I .[5][8] This is the reverse of the trend seen in SN2 reactions. The reason lies in the rate-determining step; since C-X bond cleavage is not involved, the bond strength is less important than the halogen's ability to activate the ring towards nucleophilic attack via its inductive effect. The high electronegativity of fluorine makes the ipso-carbon significantly more electrophilic, accelerating the initial attack.[9]
Figure 1: The SNAr Addition-Elimination Mechanism.
Section 2: Predicting Regioselectivity for Methyl 4-chloro-2-fluoro-6-methylbenzoate
To predict which halogen will be displaced, we must analyze the electronic landscape of the substrate.
Electron-Withdrawing Group (EWG): The methyl ester (-COOMe) at C1 is the primary activating group. It deactivates the ring through both inductive and resonance effects.
Leaving Group 1 (Fluorine at C2): This fluorine is ortho to the activating -COOMe group. This is a prime position for SNAr, as the negative charge in the Meisenheimer intermediate can be directly delocalized onto the carbonyl oxygen. Furthermore, fluorine's high electronegativity makes the C2 position highly electrophilic.
Leaving Group 2 (Chlorine at C4): This chlorine is para to the activating -COOMe group. This is also an excellent position for SNAr, allowing for resonance stabilization of the intermediate.
Electron-Donating Group (EDG): The methyl group (-Me) at C6 is weakly electron-donating and, more importantly, provides steric hindrance around the C2 position.
The Decisive Factors:
Leaving Group Ability: As established, fluorine is a significantly better leaving group than chlorine in SNAr reactions.[5][8][9] This strongly favors nucleophilic attack at the C2 position.
Electronic Activation: Both C2 and C4 are electronically activated. However, the extreme inductive pull of the adjacent fluorine atom makes the C2 carbon the most electron-deficient site on the ring, priming it for nucleophilic attack.
Steric Hindrance: The ortho-methyl group at C6 introduces some steric bulk near the C2 position. While this could slightly slow the rate of attack at C2 compared to an unhindered position, it is generally insufficient to overcome the powerful combination of electronic activation and superior leaving group ability of fluorine.
Figure 2: Analysis of Nucleophilic Attack Pathways.
Section 3: Experimental Protocol
This protocol details the SNAr reaction using morpholine as a representative amine nucleophile. The principles can be readily adapted for other nucleophiles like primary amines, thiols, or alkoxides.[10]
Flask Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere of nitrogen, add Methyl 4-chloro-2-fluoro-6-methylbenzoate (1.0 eq).
Scientist's Note: K₂CO₃ is a mild base used to neutralize the H-F formed during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial.[10]
Solvent and Nucleophile: Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate) via syringe. Stir the suspension for 5 minutes. Add morpholine (1.2 eq) dropwise via syringe.
Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation of the base and the Meisenheimer intermediate.
Reaction Conditions: Heat the reaction mixture to 80-100 °C using a heating mantle.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
Combine the organic layers and wash with brine (2 x volume of DMF) to remove residual DMF.
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Characterization: Confirm the structure and regioselectivity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the characteristic C-F coupling in the NMR spectrum is a key indicator of successful substitution at the C2 position.
Figure 3: Experimental Workflow Summary.
Section 4: Data & Typical Outcomes
The described protocol is robust for a variety of nucleophiles. The table below summarizes expected outcomes based on the nucleophile class.
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents were completely anhydrous. A higher temperature (up to 120 °C) or a stronger base (e.g., Cs₂CO₃) may be required for less reactive nucleophiles.
Ester Hydrolysis: The presence of water, especially with strong bases like NaOH or at high temperatures, can lead to the saponification of the methyl ester. Using carbonate bases and anhydrous conditions minimizes this side reaction.
Alternative Solvents: While DMF and DMSO are common, other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) can also be effective, particularly for higher temperature reactions.
Choice of Base: For amine nucleophiles, an inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used. For less acidic nucleophiles like alcohols or thiols, a stronger base (e.g., NaH, Cs₂CO₃) is often necessary to generate the nucleophilic anion.[10][11]
Conclusion
The Nucleophilic Aromatic Substitution on Methyl 4-chloro-2-fluoro-6-methylbenzoate is a highly regioselective transformation. The interplay between electronic activation from the methyl ester and the superior leaving group ability of fluorine directs the substitution exclusively to the C2 position, displacing the fluoride ion. The steric hindrance from the adjacent methyl group is not sufficient to alter this strong electronic preference. The provided protocol offers a reliable and high-yielding method for synthesizing 2-substituted-4-chloro-6-methylbenzoate derivatives, which are valuable intermediates in the development of new chemical entities.
Synlett. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. [Link]
CompuChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
Application Note: Synthesis of Avacopan Analogs Using Methyl 4-chloro-2-fluoro-6-methylbenzoate
Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Scientific Rationale Avacopan (CCX168) is a fi...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Experimental Protocol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Scientific Rationale
Avacopan (CCX168) is a first-in-class, orally bioavailable antagonist of the complement 5a receptor 1 (C5aR1), clinically utilized for the treatment of ANCA-associated vasculitis. Mechanistically, avacopan functions via allosteric inhibition. Crystallographic data reveals that it binds to an extra-helical transmembrane pocket defined by residues Phe-135, Ile-220, and Phe-224, stabilizing the receptor in an inactive conformation and preventing C5a-mediated neutrophil activation.
The 2-fluoro-6-methylbenzoyl moiety of avacopan occupies a deep hydrophobic sub-pocket within this allosteric site. In the pursuit of next-generation C5aR1 antagonists, modifying this moiety presents a strategic opportunity. By utilizing Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS: 1805525-21-6) as a synthetic building block, researchers can generate a 4-chloro avacopan analog. This rational drug design strategy serves two primary causality-driven purposes:
Metabolic Shielding: The para-position of aromatic rings is a well-documented hotspot for Cytochrome P450 (specifically CYP3A4)-mediated hydroxylation. Introducing a chlorine atom blocks this metabolic liability, potentially extending the pharmacokinetic half-life of the API.
Enhanced Target Affinity: The highly polarizable chlorine atom can participate in halogen bonding with the backbone carbonyls of the C5aR1 transmembrane helices, increasing the residence time of the antagonist within the allosteric pocket.
Figure 1: C5aR1 signaling pathway and allosteric inhibition by the 4-chloro avacopan analog.
Experimental Workflow & Mechanistic Causality
The synthesis of the 4-chloro analog diverges from the standard avacopan route at the N-acylation stage of the chiral piperidine core: (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylic acid. This core is efficiently generated via imine reductase (IRED)-catalyzed dynamic kinetic resolution.
Step 1: Saponification of the Ester
The methyl ester must be hydrolyzed to the free carboxylic acid.
Causality: We utilize Lithium Hydroxide (LiOH) in a THF/Water co-solvent system at room temperature. A strong base (e.g., NaOH) at elevated temperatures is strictly avoided because the fluorine atom—situated ortho to the electron-withdrawing carbonyl and meta to the chlorine—is highly susceptible to nucleophilic aromatic substitution (SNAr). Mild LiOH ensures quantitative ester cleavage without defluorination.
Step 2: Acid Chloride Generation
Causality: Oxalyl chloride with catalytic DMF is selected over thionyl chloride. Thionyl chloride requires heating, which can lead to acyl-chlorination side reactions or thermal degradation. Oxalyl chloride operates efficiently at 0 °C to room temperature, producing volatile byproducts (CO, CO₂, HCl) that are easily removed in vacuo, leaving the highly reactive 4-chloro-2-fluoro-6-methylbenzoyl chloride.
Step 3: Schotten-Baumann N-Acylation
Causality: The coupling of the acid chloride to the chiral piperidine core is performed in a biphasic system (DCM/aqueous NaHCO₃). The inorganic base neutralizes the HCl byproduct, preventing the protonation of the piperidine nitrogen, which would otherwise stall the reaction. Crucially, the biphasic system protects the secondary aniline (cyclopentylamino group) from competitive acylation, as it remains partitioned and sterically hindered compared to the highly nucleophilic secondary piperidine amine.
Figure 2: Step-by-step synthetic workflow for the 4-chloro avacopan analog.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 4-chloro-2-fluoro-6-methylbenzoic acid
Reaction: Cool the solution to 0 °C. Add a solution of LiOH·H₂O (2.5 eq, 5.17 g, 123.2 mmol) in H₂O (60 mL) dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours.
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the ester peak (m/z 203 [M+H]⁺) disappears and the acid peak (m/z 189 [M+H]⁺ / 187 [M-H]⁻) dominates.
Workup: Concentrate in vacuo to remove THF. Acidify the aqueous layer with 1M HCl to pH 2 at 0 °C. Extract with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield a white solid (>95% yield).
Protocol B: Acid Chloride Formation & N-Acylation
Activation: Suspend the carboxylic acid from Protocol A (1.0 eq, 5.0 g, 26.5 mmol) in anhydrous DCM (130 mL). Add catalytic DMF (0.05 eq, 100 µL). Cool to 0 °C and add oxalyl chloride (1.5 eq, 3.4 mL, 39.7 mmol) dropwise. Stir at room temperature for 2 hours until gas evolution ceases.
Validation: Quench a 10 µL aliquot in 1 mL MeOH. LC-MS should show the methyl ester (m/z 203), confirming 100% conversion to the acid chloride. Concentrate the bulk reaction in vacuo and co-evaporate with toluene (2 × 50 mL) to remove residual oxalyl chloride.
Coupling: Dissolve the chiral piperidine core (0.95 eq, 7.25 g, 25.1 mmol) and NaHCO₃ (3.0 eq, 6.67 g, 79.5 mmol) in H₂O (100 mL). Add DCM (100 mL) and cool to 0 °C. Dissolve the freshly prepared acid chloride in DCM (30 mL) and add dropwise to the vigorously stirred biphasic mixture. Stir for 4 hours at room temperature.
IPC: LC-MS of the organic layer must show the coupled product mass (m/z 459 [M+H]⁺).
Workup: Separate layers, extract the aqueous phase with DCM (2 × 50 mL). Wash combined organics with 0.5M HCl (50 mL) and brine. Dry and concentrate (85-90% yield).
Protocol C: Final Amidation
Reaction: Dissolve the N-acylated intermediate (1.0 eq, 5.0 g, 10.9 mmol), 4-methyl-3-(trifluoromethyl)aniline (1.2 eq, 2.29 g, 13.0 mmol), and DIPEA (3.0 eq, 5.7 mL, 32.7 mmol) in anhydrous DMF (100 mL). Cool to 0 °C and add HATU (1.3 eq, 5.38 g, 14.1 mmol) portion-wise. Stir at room temperature for 12 hours.
IPC: LC-MS confirms the final analog mass (m/z 616 [M+H]⁺).
Workup: Dilute with EtOAc (300 mL). Wash sequentially with 5% aqueous LiCl (3 × 100 mL) to remove DMF, followed by brine. Dry, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the 4-chloro avacopan analog.
Quantitative Data Summaries
Table 1: Reagent Stoichiometry and Reaction Parameters
Step
Reaction Type
Key Reagents
Equivalents
Temp (°C)
IPC Method
Expected Yield
1
Saponification
SM, LiOH·H₂O
1.0 : 2.5
0 to 25
LC-MS ([M-H]⁻ 187)
>95%
2
Acyl Chloride
Acid, (COCl)₂, DMF
1.0 : 1.5 : 0.05
0 to 25
LC-MS (MeOH quench)
Quantitative
3
N-Acylation
Acid Cl, Piperidine, NaHCO₃
1.0 : 0.95 : 3.0
0 to 25
LC-MS ([M+H]⁺ 459)
85-90%
4
Amidation
Intermediate, Aniline, HATU
1.0 : 1.2 : 1.3
0 to 25
LC-MS ([M+H]⁺ 616)
75-80%
Table 2: Predictive Physicochemical Comparison (Avacopan vs. 4-Chloro Analog)
Property
Avacopan (CCX168)
4-Chloro Analog
Pharmacological Implication
Molecular Weight
581.65 g/mol
616.10 g/mol
Slight increase; remains within acceptable limits for oral bioavailability.
LogP (Calculated)
~7.2
~7.8
Increased lipophilicity; potential for longer target residence time.
CYP3A4 Liability
Moderate (para-position open)
Low (para-position blocked)
Halogenation blocks the primary site of oxidative metabolism.
Allosteric Binding
High Affinity (Phe-135/Ile-220)
Enhanced
Potential halogen bonding with transmembrane helix backbone.
References
Liu, H., et al. "Orthosteric and allosteric action of the C5a receptor antagonists." Nature Structural & Molecular Biology, 2018. [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for Methyl 4-chloro-2-fluoro-6-methylbenzoate". PubChem, 2024.[Link]
Juhász Pótáriné, Z., et al. "Imine Reductase-Catalyzed Synthesis of a Key Intermediate of Avacopan: Enzymatic Oxidative Kinetic Resolution with Ex Situ Recovery
Application
Application Note: Advanced Hydrolysis Strategies for Methyl 4-chloro-2-fluoro-6-methylbenzoate
Introduction & Mechanistic Rationale The conversion of Methyl 4-chloro-2-fluoro-6-methylbenzoate to its corresponding carboxylic acid (4-chloro-2-fluoro-6-methylbenzoic acid) presents a classic challenge in synthetic org...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The conversion of Methyl 4-chloro-2-fluoro-6-methylbenzoate to its corresponding carboxylic acid (4-chloro-2-fluoro-6-methylbenzoic acid) presents a classic challenge in synthetic organic chemistry: the hydrolysis of a severely sterically hindered di-ortho-substituted ester.
Standard ester saponification relies on the
mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), where a hydroxide ion attacks the carbonyl carbon. In this substrate, the Burgi-Dunitz trajectory to the carbonyl carbon is physically shielded by the bulky 6-methyl group and the 2-fluoro atom. While the 4-chloro and 2-fluoro groups exert an electron-withdrawing inductive effect (-I) that theoretically increases carbonyl electrophilicity, the steric blockade overwhelmingly dominates the reaction kinetics. Consequently, standard protocols (e.g., LiOH or NaOH in MeOH/H₂O at room temperature) result in near-zero conversion[1].
To successfully cleave this ester, chemists must abandon standard conditions and exploit one of two alternative mechanistic pathways:
Thermal Override (
at Extreme Temperatures): Utilizing high-temperature, high-pressure aqueous systems to alter the dielectric constant of water and force the activation energy barrier[2].
Nucleophilic Demethylation (
Mechanism): Switching the site of nucleophilic attack from the blocked acyl carbon to the unhindered alkyl (methyl) carbon using soft nucleophiles[3][4][5].
Mechanistic divergence for the cleavage of sterically hindered di-ortho-substituted methyl benzoates.
Reagent Selection & Comparative Data
The selection of the hydrolysis reagent depends heavily on the scale of the reaction and available equipment. Below is a synthesized comparison of the three most effective methodologies for this specific structural motif.
Protocol A: Silicon-Mediated Cleavage via Potassium Trimethylsilanolate (Recommended)
Potassium trimethylsilanolate (KOSiMe₃) is a highly effective reagent for hindered methyl esters. The silanolate anion acts as a potent nucleophile, either attacking the methyl group directly or forming a highly labile silyl ester intermediate that hydrolyzes instantly upon aqueous workup.
Workflow for the KOSiMe3-mediated cleavage of hindered methyl esters.
Step-by-Step Procedure:
Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve Methyl 4-chloro-2-fluoro-6-methylbenzoate (1.0 eq) in anhydrous THF (0.2 M concentration).
Reagent Addition: Add KOSiMe₃ (3.0 eq) in one portion. The suspension may turn slightly yellow.
Reaction: Stir the mixture at room temperature. If TLC monitoring (Hexanes:EtOAc 8:2) shows incomplete conversion after 2 hours, warm the reaction to 50 °C for an additional 2 hours.
Validation (In-Process): Quench a 50 µL aliquot in 1M HCl and extract with EtOAc. LC-MS should indicate the disappearance of the ester and the appearance of the acid mass (
= 187.0 m/z).
Workup: Cool to 0 °C and carefully quench with 1M aqueous HCl until the aqueous layer reaches pH 1-2.
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 4-chloro-2-fluoro-6-methylbenzoic acid.
Protocol B: Anhydrous Nucleophilic Demethylation via Lithium Iodide
This method forces the
mechanism. Iodide, a highly polarizable "soft" nucleophile, ignores the sterically blocked "hard" carbonyl carbon and instead attacks the unhindered methyl group via an pathway, releasing volatile methyl iodide[5].
Step-by-Step Procedure:
Preparation: Dissolve the ester (1.0 eq) in anhydrous pyridine (0.5 M).
Reagent Addition: Add anhydrous Lithium Iodide (LiI) (4.0 eq). Note: LiI is highly hygroscopic; use a freshly opened bottle or dry under vacuum at 150 °C prior to use.
Reaction: Attach a reflux condenser and heat the mixture to 115 °C (reflux) for 12–24 hours.
Validation (In-Process): The reaction progress can be monitored by the evolution of methyl iodide. TLC will show a highly polar spot (the lithium carboxylate salt) remaining at the baseline in non-polar solvent systems.
Workup: Cool the reaction to room temperature. Concentrate the pyridine in vacuo (or azeotrope with toluene). Suspend the residue in water and acidify to pH 2 using 2M HCl.
Isolation: Extract with dichloromethane (DCM) or EtOAc. Dry and concentrate to obtain the product.
As demonstrated by Aleman-Lopez et al., the dielectric constant of water drops significantly at elevated temperatures, increasing the solubility of organic compounds, while the dissociation constant (
) increases, providing a highly nucleophilic environment capable of overcoming severe steric hindrance[2].
Step-by-Step Procedure:
Preparation: Charge a high-pressure stainless-steel autoclave with the ester (1.0 eq) and a 2% w/v aqueous KOH solution (approx. 10 volumes).
Reaction: Seal the autoclave and heat to 200–250 °C. The internal pressure will rise significantly (up to 40 bar). Maintain this temperature for 1 to 2 hours.
Validation (In-Process): Self-validation occurs post-cooling. Once cooled to room temperature, extract the aqueous layer with diethyl ether before acidification. Any unreacted ester will partition into the ether layer, allowing for exact mass-balance recovery calculations.
Workup: Acidify the aqueous layer with concentrated HCl to pH 1. The 4-chloro-2-fluoro-6-methylbenzoic acid will precipitate out of solution.
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
References
Aleman-Lopez, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates: A green procedure in high temperature water. Green Chemistry, 1(2), 65-68.
Cox, R. A., Goldman, M. F., & Yates, K. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 57(22), 2960-2966.
Barclay, L. R. C., Hall, N. D., & Cooke, G. A. (1962). Mechanism of alkaline hydrolysis of hindered aromatic esters, the BAL2 mechanism. Canadian Journal of Chemistry, 40(10), 1981-1985.
Topic: A Scalable, Multi-Step Synthesis of Methyl 4-chloro-2-fluoro-6-methylbenzoate for Pharmaceutical Research
An Application Note from the Desk of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS RN: 1805525-21-6) is a...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note from the Desk of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract:
Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS RN: 1805525-21-6) is a highly substituted aromatic compound that serves as a crucial building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern makes it a valuable intermediate, but also presents a significant synthetic challenge. This application note details a robust, scalable, multi-step synthesis route starting from a commercially available precursor. The described pathway leverages well-established and scalable reaction classes, including Sandmeyer iodination, organometallic methylation, directed ortho-metalation (DoM), and Fischer esterification, to provide a reliable method for producing the target compound in high purity. Each step has been designed with scalability and process control in mind, offering a practical guide for laboratory and pilot-plant scale production.
Synthetic Strategy and Rationale
The synthesis of a polysubstituted benzene ring like Methyl 4-chloro-2-fluoro-6-methylbenzoate requires a carefully planned strategy to install the functional groups with correct regioselectivity. A linear synthesis commencing from a precursor that already contains some of the desired functionality is often the most efficient approach for scalability.
Our retrosynthetic analysis identified 4-chloro-2-fluoro-6-methylbenzoic acid as the immediate precursor, which can be readily esterified. The main challenge lies in the construction of this benzoic acid derivative. The chosen forward synthesis starts with 3-chloro-5-fluoroaniline and proceeds through four key transformations designed for robustness and yield.
Technical Support Center: A Guide to Separating Ortho and Para Isomers of Fluorinated Methyl Benzoate
Welcome to the technical support center for isomer separation. This guide provides researchers, chemists, and drug development professionals with in-depth, practical solutions for the challenging task of separating ortho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for isomer separation. This guide provides researchers, chemists, and drug development professionals with in-depth, practical solutions for the challenging task of separating ortho and para isomers resulting from the fluorination of methyl benzoate. Here, we move beyond simple protocols to explain the fundamental principles governing separation, empowering you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of ortho- and para-fluoromethyl benzoate isomers so challenging?
The primary difficulty lies in the subtle structural differences between the ortho (o-) and para (p-) isomers. Both have the same molecular formula (C₈H₇FO₂) and molecular weight (154.14 g/mol ). Their physical properties, such as boiling point, density, and polarity, are remarkably similar, making conventional separation techniques like simple distillation ineffective.
The key differences arise from molecular symmetry and steric hindrance:
Polarity and Dipole Moment: The ortho isomer has a slightly different dipole moment compared to the more symmetric para isomer. This small difference is often the key to chromatographic separation.
Crystal Lattice Packing: The para isomer is more linear and symmetrical. This geometry often allows it to pack more efficiently into a crystal lattice, typically resulting in a higher melting point and lower solubility in a given solvent compared to the less symmetrical ortho isomer. This principle is the foundation for separation by fractional crystallization.[1][2]
Q2: What are the principal methods for separating these isomers?
There are two primary, industrially relevant methods for separating o/p isomers of fluorinated methyl benzoate:
High-Performance Liquid Chromatography (HPLC): A high-resolution technique that separates molecules based on their differential interactions with a stationary phase. It is the preferred method for analytical quantification and can be scaled for preparative purification.
Fractional Crystallization: A thermodynamic method that exploits differences in the solubility and melting points of the isomers to selectively crystallize one from a solution.[3][4] It is often more cost-effective for large-scale separations but requires careful solvent selection and process control.
The choice between these methods depends on the required purity, scale of the separation, available equipment, and the specific physical properties of the isomer mixture.
Choosing Your Separation Strategy
The optimal path depends on your experimental goals. Use the following decision-making workflow to select the most appropriate technique.
Technical Support Center: Purification of Methyl 4-chloro-2-fluoro-6-methylbenzoate by Recrystallization
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS RN: 1805525-21-6).[1] A...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS RN: 1805525-21-6).[1] As a critical building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount for reliable downstream applications.[1] Recrystallization is a powerful and fundamental technique for purifying solid organic compounds.[2][3][4] This document provides a comprehensive, experience-driven resource, structured as a series of frequently asked questions and troubleshooting scenarios to address the practical challenges encountered during its purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to ensure a solid understanding of the principles governing the recrystallization of Methyl 4-chloro-2-fluoro-6-methylbenzoate.
Q1: What are the ideal properties of a recrystallization solvent for Methyl 4-chloro-2-fluoro-6-methylbenzoate?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit the following characteristics:
Differential Solubility: The compound of interest, Methyl 4-chloro-2-fluoro-6-methylbenzoate, should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[5] This temperature-dependent solubility gradient is the basis for the purification.
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[5]
Chemical Inertness: The solvent must not react with the compound.[5] Given the ester functionality of the target molecule, highly acidic or basic solvents should be avoided to prevent hydrolysis.
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[5]
Safety and Practicality: The solvent should be non-toxic, inexpensive, and non-flammable whenever possible.[5]
Q2: How do I perform a small-scale solvent screening to find the best solvent?
A2: An educated guess based on the principle that "like dissolves like" is an excellent starting point.[2][6] Since Methyl 4-chloro-2-fluoro-6-methylbenzoate is a moderately polar aromatic ester, solvents of intermediate polarity are good candidates.
Protocol for Solvent Screening:
Place approximately 20-30 mg of the crude compound into several small test tubes.
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, agitating after each addition. A good candidate solvent will not dissolve the compound at this stage.
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[7]
A suitable solvent will dissolve the compound completely at or near its boiling point.
Allow the clear solution to cool slowly to room temperature, and then in an ice-water bath.
The ideal solvent is one that produces a high yield of pure crystals upon cooling.[7]
Q3: What is a mixed-solvent system and when should I consider using one?
A3: A mixed-solvent system (or binary solvent system) is employed when no single solvent meets all the criteria for ideal recrystallization. This typically involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").
You should consider this method if you find that your compound is either too soluble in one solvent or not soluble enough in another, even when hot. Common pairs include ethanol/water, hexane/ethyl acetate, or toluene/heptane.[8]
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: How can I assess the purity of my recrystallized product?
A4: The most common and immediate method for assessing purity after recrystallization is melting point analysis.[9][10]
Pure Compounds: A highly pure solid will have a sharp melting point range (typically < 2 °C).[9]
Impure Compounds: Impurities tend to depress and broaden the melting point range.[9]
For more rigorous, quantitative analysis in a drug development setting, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) should be employed to confirm purity and identify any remaining trace impurities.[11]
Section 2: Data Presentation & Recommended Solvents
Based on the structure of Methyl 4-chloro-2-fluoro-6-methylbenzoate (an aromatic ester), the following solvents are recommended for initial screening.
Solvent
Boiling Point (°C)
Polarity
Rationale & Potential Issues
Ethanol
78
Polar Protic
Often a good starting point for moderately polar compounds. Can be paired with water as an anti-solvent.[12]
Isopropanol
82
Polar Protic
Similar to ethanol, slightly less polar. Good general-purpose solvent.[12]
Ethyl Acetate
77
Polar Aprotic
The ester functionality makes this a "like" solvent, which can be a good solubilizer.[8] May need to be paired with a non-polar anti-solvent like hexane.
Acetone
56
Polar Aprotic
Strong solvent, may show high solubility even at room temperature. Often used in a binary system with hexane.[8]
Toluene
111
Non-polar
Good for aromatic compounds.[13] Its higher boiling point can sometimes lead to "oiling out".
Heptane/Hexane
98 / 69
Non-polar
Likely to be a poor solvent on its own, but excellent as an anti-solvent when paired with more polar options like ethyl acetate or acetone.[8]
Section 3: Detailed Experimental Protocol for Recrystallization
This protocol provides a self-validating workflow for the purification of Methyl 4-chloro-2-fluoro-6-methylbenzoate.
1. Dissolution of the Crude Solid
Place the crude solid in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume).
Add a magnetic stir bar or a few boiling chips.
Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring on a hot plate.[14]
Continue adding the hot solvent just until all the solid has dissolved. Adding a large excess of solvent is the most common cause of poor yield and should be avoided.[6][7][15]
2. Removal of Insoluble Impurities (Hot Filtration)
If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed by hot filtration.
Pre-heat a stemless or short-stemmed funnel and a second Erlenmeyer flask by placing them on the hotplate.[5] Place a fluted filter paper in the funnel.
Pour the hot solution through the pre-heated funnel quickly to prevent premature crystallization in the funnel.[14]
Add a small amount of extra hot solvent to the original flask to rinse any remaining compound and pour this through the filter.
3. Crystallization (Cooling)
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystal lattice.[11][16]
Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the yield of crystals.
4. Isolation and Washing of Crystals (Vacuum Filtration)
Set up a Büchner funnel with a filter paper that fits flat and covers all the holes.
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.[14]
Turn on the vacuum and pour the cold crystal slurry into the funnel.
Wash the crystals with a minimal amount of fresh, ice-cold solvent to rinse away the impurity-laden mother liquor.[7] Using warm or excessive rinse solvent will dissolve the product and reduce the yield.[7]
5. Drying the Final Product
Allow the vacuum to pull air through the crystals for several minutes to help them dry.[9]
Transfer the purified solid to a watch glass and allow it to air dry completely. For solvents with higher boiling points, a drying oven set to a temperature well below the compound's melting point may be used.
The product is considered dry when it reaches a constant weight.[2]
Section 4: Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Issue 1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when a saturated solution's temperature is above the melting point of the solute.[16] It can also be caused by cooling a highly concentrated solution too quickly.[15] Impurities can lower the melting point of the crude solid, exacerbating this issue.
Solution 1: Reheat and Add More Solvent. Heat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point, then allow the solution to cool much more slowly.[5][15]
Solution 2: Change Solvents. The boiling point of your chosen solvent may be too high. Select a different solvent with a lower boiling point.[5]
Solution 3: Induce Crystallization at a Lower Temperature. After adding more solvent, cool the solution further and try to induce crystallization by scratching the flask or adding a seed crystal once the solution is well below the compound's melting point.
Issue 2: No crystals have formed even after the solution has cooled. What should I do?
Answer: This is a common problem that can be due to using too much solvent or the formation of a supersaturated solution.[7][15]
Solution 1: Induce Crystallization.
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges provide a nucleation site for crystal growth.[7][16]
Seeding: Add a tiny "seed" crystal of the pure compound (if available) to the solution. This acts as a template for crystallization.[15][16]
Solution 2: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent.[15] Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[5] Then, attempt the cooling process again.
Solution 3: Further Cooling. If crystals still do not form, place the solution in a salt-ice bath for further cooling, which may be necessary to initiate crystallization.[14]
Issue 3: The recovery of my purified compound is very low. How can I improve the yield?
Answer: A low yield (less than ~80%, depending on impurity levels) can result from several procedural errors.
Cause 1: Excessive Solvent. Too much solvent was used during dissolution, meaning a significant amount of the product remains dissolved in the mother liquor even when cold.[7][16] Solution: Before discarding the mother liquor, try to concentrate it by boiling off some solvent and cooling again to recover a second crop of crystals.
Cause 2: Premature Crystallization. The compound crystallized in the filter funnel during hot filtration. Solution: Ensure your filtration apparatus is adequately pre-heated before pouring the hot solution.[5][14]
Cause 3: Excessive Washing. Too much solvent was used to wash the crystals, or the washing solvent was not sufficiently cold.[7] Solution: Always use a minimum amount of ice-cold solvent for washing.
Cause 4: Inherent Solubility. The compound may simply have a relatively high solubility in the chosen cold solvent. Solution: Ensure the solution is cooled in an ice bath to minimize solubility. If the yield is still poor, a different solvent may be required.
Issue 4: My final product is still impure after recrystallization. What are the next steps?
Answer: This indicates that the chosen recrystallization conditions did not effectively separate the impurities from the target compound.
Cause 1: Rapid Crystal Growth. If the solution was cooled too quickly, impurities can become trapped within the crystal lattice.[16] Solution: Repeat the recrystallization, ensuring the solution cools as slowly and undisturbed as possible.
Cause 2: Poor Solvent Choice. The selected solvent may not have the ideal solubility profile to differentiate between the compound and a specific impurity.[5] Solution: Perform the recrystallization again using a different solvent or a mixed-solvent system.
Solution 3: Multiple Recrystallizations. For achieving very high purity, multiple recrystallization cycles may be necessary.[11] The product from the first cycle is re-dissolved and recrystallized to further remove residual impurities.
Solution 4: Alternative Purification. If impurities persist, an alternative purification method, such as column chromatography, may be required.[11]
Section 5: Visual Workflow
The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.
Technical Support Center: Removing Unreacted Starting Material from Methyl Benzoate Esterification
Welcome to the technical support center for the purification of methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the process of removing u...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the process of removing unreacted starting materials—specifically benzoic acid and methanol—following a Fischer esterification reaction. Here, we will delve into the underlying principles of the purification process and provide practical, field-proven solutions to common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up of methyl benzoate synthesis.
Issue 1: An emulsion formed during the sodium bicarbonate wash, and the layers are not separating.
Possible Cause & Solution:
Emulsions, which are stable mixtures of two immiscible liquids, are a common issue in liquid-liquid extractions, especially when the reaction mixture contains surfactant-like compounds or when agitated too vigorously.[1]
Reduce Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur without forming a stable emulsion.[1]
"Salting Out": Add a saturated sodium chloride (brine) solution.[2] The increased ionic strength of the aqueous layer helps to break the emulsion by decreasing the solubility of organic components in the aqueous phase, forcing a separation.[1]
Change in Solvent: Adding a small amount of a different organic solvent can alter the properties of the separation and help to break the emulsion.[1]
Centrifugation: For small-scale applications, centrifuging the mixture can effectively force the separation of the layers.[3]
Issue 2: After washing with sodium bicarbonate, the aqueous layer is not basic when tested with litmus or pH paper.
Possible Cause & Solution:
This indicates that an insufficient amount of sodium bicarbonate was used to neutralize all the acidic components in the organic layer. These acidic components include the unreacted benzoic acid and the sulfuric acid catalyst.[4][5]
Repeat the Wash: Perform additional washes with fresh portions of saturated sodium bicarbonate solution.[6] Continue this process until the aqueous layer tests basic, which signifies that all the acid has been neutralized and removed from the organic layer.[7][8] It is crucial to vent the separatory funnel frequently during these washes, as the neutralization reaction produces carbon dioxide gas, which can build up pressure.[9][10]
Issue 3: The final methyl benzoate product is cloudy or contains water droplets.
Possible Cause & Solution:
Cloudiness in the final product is a clear indication of residual water. Organic solvents can retain small amounts of dissolved water even after separation from the aqueous layer.[11]
Insufficient Drying: The drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) may have been insufficient to remove all the water. Add more drying agent until it no longer clumps together and free-flowing particles are observed.[11]
Inadequate Contact Time: Allow the organic solution to sit over the drying agent for a sufficient amount of time (e.g., 10-15 minutes) with occasional swirling to ensure complete removal of water.[11]
Brine Wash Pre-Drying: Before adding the drying agent, wash the organic layer with a saturated brine solution. This step helps to draw out the majority of the dissolved water from the organic layer, making the final drying step more efficient.[2][10]
Issue 4: The yield of methyl benzoate is lower than expected, and analysis (e.g., NMR, TLC) shows the presence of benzoic acid in the final product.
Possible Cause & Solution:
This suggests an incomplete reaction or an inefficient purification process.
Incomplete Reaction: Fischer esterification is an equilibrium process.[12][13][14] To drive the reaction towards the product side, an excess of one of the reactants (usually the less expensive one, in this case, methanol) is used.[13] Ensure that the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature.[14]
Inefficient Extraction: The unreacted benzoic acid was not completely removed during the aqueous wash. As detailed in Issue 2, ensure the aqueous washes are repeated until the aqueous layer is basic.[8] The sodium bicarbonate converts benzoic acid into its water-soluble salt, sodium benzoate, which is then extracted into the aqueous layer.[9][15]
Hydrolysis of the Ester: Esters can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions.[10] Using a strong base like sodium hydroxide for the wash could cause significant hydrolysis (saponification) of the methyl benzoate product.[9] It is recommended to use a milder base like sodium bicarbonate and to perform the washes with cold solutions to minimize the rate of hydrolysis.[10]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each step in the liquid-liquid extraction work-up for methyl benzoate purification?
A1: Each step is designed to systematically remove specific impurities:
Water Wash: The initial wash with water helps to remove the bulk of the water-soluble impurities, such as excess methanol and the sulfuric acid catalyst.[4][5]
Sodium Bicarbonate Wash: This is a crucial acid-base extraction step. The basic sodium bicarbonate reacts with the acidic unreacted benzoic acid to form sodium benzoate. Sodium benzoate is an ionic salt and is highly soluble in the aqueous layer, thus effectively removing the unreacted benzoic acid from the organic layer containing the methyl benzoate.[7][9][16] This wash also neutralizes any remaining traces of the sulfuric acid catalyst.[9]
Brine (Saturated NaCl) Wash: This wash helps to remove the majority of the dissolved water from the organic layer before the final drying step.[2][10] It also helps to break up any minor emulsions that may have formed.[2]
Drying with an Anhydrous Salt: Anhydrous salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are used to remove the final traces of water from the organic solvent.[10][11]
Q2: Why is sodium bicarbonate used instead of a stronger base like sodium hydroxide to remove unreacted benzoic acid?
A2: While a strong base like sodium hydroxide would also effectively neutralize benzoic acid, it can also promote the hydrolysis (saponification) of the desired methyl benzoate ester product back into benzoic acid (as its sodium salt) and methanol.[9] Sodium bicarbonate is a weaker base and is sufficiently basic to deprotonate the carboxylic acid without significantly hydrolyzing the ester, thus preserving the product yield.[9][10]
Q3: How can I recover the unreacted benzoic acid?
A3: The unreacted benzoic acid can be recovered from the combined aqueous sodium bicarbonate washes. By acidifying this basic solution with a strong acid, such as hydrochloric acid (HCl), the sodium benzoate salt is protonated back into benzoic acid, which is poorly soluble in water and will precipitate out.[7][12] The precipitated benzoic acid can then be collected by vacuum filtration.[7]
Q4: What are the key physical properties that allow for the separation of methyl benzoate from its starting materials?
A4: The separation relies on the differences in the physical properties of the compounds involved, primarily their solubility and boiling points.
The significant difference in boiling points between methanol and methyl benzoate also allows for the removal of excess methanol by distillation.[16][20] Furthermore, the final purification of methyl benzoate can be achieved by simple distillation, separating it from any less volatile impurities.[7]
Experimental Workflow and Diagrams
Workflow for the Purification of Methyl Benzoate
The following diagram illustrates the logical steps involved in the purification of methyl benzoate from the crude reaction mixture.
Caption: Workflow for the purification of methyl benzoate.
References
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. Retrieved from [Link]
Lab5 procedure esterification. Retrieved from [Link]
METHYL BENZOATE - Ataman Kimya. Retrieved from [Link]
6.6: Common "work-up" - Chemistry LibreTexts. (2025, August 21). Retrieved from [Link]
Work up of ester? - ResearchGate. (2021, January 19). Retrieved from [Link]
234 questions with answers in ESTERIFICATION | Scientific method - ResearchGate. Retrieved from [Link]
The solubility of benzoic acid in seven solvents. - ResearchGate. Retrieved from [Link]
Problem 6.57 Esterification is the reaction o... [FREE SOLUTION] - Vaia. Retrieved from [Link]
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Retrieved from [Link]
effect of temperature on the separation of methanol from water-methanol mixture. (2014, May 5). Retrieved from [Link]
Chemistry Lab: Methyl Benzoate Synthesis | PDF | Ester | Amide - Scribd. Retrieved from [Link]
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15). Retrieved from [Link]
Are there molecular sieves for methanol removal? - ResearchGate. (2021, October 5). Retrieved from [Link]
SEPARATION OF METHANOL/BUTENE/MTBE USING HYBRID DISTILLATION-MEMBRANE PROCESSES. Retrieved from [Link]
Methanol: what it is and how it is handled in distillation processes - Barison Industry. Retrieved from [Link]
Methanol removal from methanol-water mixture using activated sludge, air stripping and adsorption process: Comparative study - ResearchGate. (2015, December 24). Retrieved from [Link]
A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream - Walsh Medical Media. (2017, October 3). Retrieved from [Link]
Technical Support Center: Aqueous Solubilization of Methyl 4-chloro-2-fluoro-6-methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility limitations of Methyl 4-chloro-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility limitations of Methyl 4-chloro-2-fluoro-6-methylbenzoate. This document synthesizes mechanistic troubleshooting, validated protocols, and quantitative data to ensure your downstream assays and syntheses are robust and reproducible.
Diagnostic Overview
Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS: 1805525-21-6) is a highly versatile halogenated intermediate used extensively in pharmaceutical and agrochemical synthesis[1]. However, its molecular architecture (C9H8ClFO2) makes it notoriously difficult to dissolve in aqueous media. The combination of a chlorine atom, a fluorine atom, and a methyl group on the benzoate ring drastically increases the compound's lipophilicity while the crystal lattice energy resists dissociation in polar solvents[2].
Mechanistic Troubleshooting (FAQs)
Q: Why does my compound precipitate immediately upon dilution from a DMSO stock into aqueous assay buffers?A: This phenomenon, known as "solvent shift precipitation," is driven by the compound's extreme hydrophobicity. Halogen atoms (Cl, F) reduce the overall molecular polarity and disrupt favorable hydrogen bonding with water[2]. When transitioning from 100% DMSO to an aqueous buffer, the dielectric constant of the medium abruptly increases. The solvent network can no longer overcome the high crystal lattice energy of the lipophilic solute, leading to rapid nucleation and sub-visible precipitation[3].
Q: Can I use pH adjustment to force this compound into solution?A:No. While pH adjustment is a gold-standard technique for solubilizing ionizable drugs (e.g., free amines or carboxylic acids)[4], Methyl 4-chloro-2-fluoro-6-methylbenzoate is a neutral ester. It lacks functional groups that can be ionized within a physiological pH range (pH 1–8). Furthermore, exposing this compound to extreme pH levels (especially > pH 9) will catalyze the hydrolysis of the methyl ester into its corresponding carboxylic acid[3]. This chemically alters your intermediate, invalidating all downstream experimental results.
Q: Why is my compound degrading when I heat the aqueous solution to improve solubility?A: Heating increases the kinetic energy of the system, which temporarily improves thermodynamic solubility. However, elevated temperatures in the presence of water accelerate ester hydrolysis. The steric strain from the ortho-substituents (fluoro and methyl groups) combined with thermal energy makes the ester bond highly susceptible to nucleophilic attack by water[2]. Solubilization must be achieved at room temperature or physiological temperature (37°C) using excipients, rather than thermal forcing.
Quantitative Strategy Selection
Selecting the correct solubilization strategy depends entirely on your downstream application. The table below summarizes the expected outcomes and mechanistic trade-offs of the most viable techniques for halogenated benzoates.
Solubilization Strategy
Mechanism of Action
Expected Solubility Increase
Biocompatibility (In Vitro)
Primary Drawback
Co-solvency (PEG 400 / EtOH)
Reduces the solvent dielectric constant, lowering cavity formation energy[5].
100x to 1,000x
Low to Moderate
High organic content can denature sensitive proteins[3].
Inclusion Complexation (HP-β-CD)
Encapsulates the hydrophobic aromatic ring within a hydrophilic shell[6].
50x to 200x
High
Complexation equilibrium may slow the free drug release rate[7].
Micellar Solubilization (Tween 80)
Partitions the lipophilic drug into the hydrophobic core of surfactant micelles[5].
20x to 100x
Moderate
High surfactant concentrations can lyse cell membranes[8].
Micronization (Milling)
Increases the surface-area-to-volume ratio to enhance the dissolution rate[3].
5x to 15x (Rate only)
High
Does not increase absolute thermodynamic solubility.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to downstream assays without performing the validation steps.
Protocol A: HP-β-CD Inclusion Complexation (Optimal for Biological Assays)
Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity (approx. 6.0–6.5 Å) that perfectly accommodates the mono-aromatic ring of the benzoate. This shields the hydrophobic halogens from water, while the exterior hydroxyl groups maintain aqueous solubility[6].
Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS, pH 7.4). Reasoning: A 20% concentration provides a sufficient molar excess to drive the equilibrium toward complex formation.
Addition: Add Methyl 4-chloro-2-fluoro-6-methylbenzoate powder directly to the cyclodextrin solution. Do NOT use a DMSO stock first; residual organic solvents will competitively bind to the cyclodextrin cavity.
Equilibration: Stir continuously at 500 RPM for 24 hours at room temperature. Reasoning: Inclusion complexation is an equilibrium-driven process requiring extended kinetic mixing to overcome the activation energy of lattice dissociation.
Self-Validation: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed solid. Measure the optical density of the filtrate at 600 nm (OD600). An OD600 < 0.05 confirms the absence of colloidal aggregates, validating a true molecular solution.
Protocol B: Co-Solvent Step-Down Dilution (Optimal for Chemical Synthesis)
Causality: Co-solvents like PEG 400 lower the dielectric constant of the aqueous phase, reducing the energy barrier required to form a cavity in the water network for the hydrophobic solute[5].
Stock Generation: Dissolve the compound in 100% PEG 400 to create a concentrated primary stock (e.g., 50 mg/mL). Reasoning: PEG 400 is highly miscible with water and serves as an excellent primary solvent for halogenated aromatics.
Aqueous Integration: Slowly add the stock solution dropwise to the aqueous phase under vigorous vortexing. Reasoning: Dropwise addition prevents localized high concentrations of the drug in water, which is the primary trigger for rapid nucleation.
Self-Validation: Perform Dynamic Light Scattering (DLS) on the final mixture. A polydispersity index (PDI) < 0.2 and the absence of particles > 10 nm validates that the compound is fully dissolved and not merely suspended as sub-visible nanoparticles.
Troubleshooting Workflow Visualization
Follow this decision tree to select and validate the appropriate solubilization pathway based on your specific experimental constraints.
Workflow for selecting and validating solubilization strategies for halogenated benzoates.
References
Panasonic. "Methyl 4-Chloro-2-Fluoro-6-Methylbenzoate: A Versatile Chemical Compound." Panasonic Business. URL:[Link]
MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." MDPI. URL:[Link]
World Journal of Biology Pharmacy and Health Sciences. "Solubility enhancement techniques: A comprehensive review." WJBPHS. URL:[Link]
European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments." European Pharmaceutical Review. URL:[Link]
International Journal of Pharmaceutical Chemistry and Analysis. "Strategies for improving hydrophobic drugs solubility and bioavailability." IJPCA. URL: [Link]
Journal of Medical Pharmaceutical and Allied Sciences. "Techniques for solubility enhancement of poorly soluble drugs: an overview." JMPAS. URL: [Link]
International Journal of Biology, Pharmacy and Allied Sciences. "COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES." IJBPAS. URL: [Link]
International Journal of Scientific Development and Research. "Methods to boost solubility." IJSDR. URL:[Link]
Technical Support Center: Stability of Methyl 4-chloro-2-fluoro-6-methylbenzoate in Basic Media
Welcome to the Technical Support Center for Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS: 1805525-21-6). This compound is a highly sought-after building block in pharmaceutical and agrochemical synthesis due to its uni...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS: 1805525-21-6). This compound is a highly sought-after building block in pharmaceutical and agrochemical synthesis due to its unique tetra-substituted aromatic architecture[1]. However, its dense array of functional groups—specifically the electron-withdrawing halogens paired with a methyl ester—creates a complex reactivity profile.
While the benzoic acid functional framework is generally stable under ambient conditions, esterified fluorobenzoates are highly susceptible to degradation under forceful basic conditions[2]. Furthermore, fluorinated aromatic compounds are known to be incompatible with strong bases due to the risk of secondary side reactions[3]. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to manage this compound's stability.
When exposed to basic conditions (e.g., aqueous hydroxides or alkoxides), Methyl 4-chloro-2-fluoro-6-methylbenzoate faces two competing degradation pathways. Understanding these pathways is critical for optimizing reaction conditions and formulation stability.
Saponification (Ester Hydrolysis): The ester group readily hydrolyzes to yield the corresponding carboxylic acid and methanol when treated with strong bases[4]. The strongly electron-withdrawing 2-fluoro and 4-chloro groups increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The highly polarized C–F bond ortho to the ester group activates the ring. Under extreme basic stress or elevated temperatures, the nucleophile can attack the C2 position, displacing the fluoride ion and resulting in a 2-hydroxy or 2-alkoxy degradant.
Competing degradation pathways of the benzoate under basic conditions.
Troubleshooting & FAQs
Q1: We observe rapid loss of the parent compound at pH > 10. What is the primary degradation mechanism?
A: Saponification (Pathway A) is the dominant mechanism. Even though the 6-methyl group provides some steric shielding, the electron-withdrawing nature of the 2-fluoro and 4-chloro groups drastically lowers the electron density at the carbonyl carbon. This makes it highly susceptible to attack by hydroxide ions. If your workflow requires basic conditions, keep the exposure time brief and temperatures below 5°C to kinetically suppress the hydrolysis rate.
Q2: When attempting a reaction in methanolic KOH, LC-MS shows a degradant with a similar mass but a different retention time. What is happening?
A: You are likely observing an SNAr reaction (Pathway B). In methanolic KOH, the active nucleophile is the methoxide ion (CH₃O⁻). Because the fluorine atom is highly electronegative and positioned ortho to the electron-withdrawing ester, it stabilizes the Meisenheimer complex transition state. Methoxide displaces the fluorine, yielding Methyl 4-chloro-2-methoxy-6-methylbenzoate. To prevent this, avoid using alkoxide bases; use non-nucleophilic bases (e.g., DIPEA or DBU) if deprotonation of another substrate is your goal.
Q3: How does the 6-methyl group influence the stability compared to an unmethylated analog?
A: The 6-methyl group introduces a significant "ortho-effect." It creates steric bulk that forces the ester carbonyl out of coplanarity with the aromatic ring. More importantly, it physically obstructs the Bürgi-Dunitz trajectory—the specific angle at which a nucleophile must approach the carbonyl carbon. Consequently, Methyl 4-chloro-2-fluoro-6-methylbenzoate hydrolyzes slower than Methyl 4-chloro-2-fluorobenzoate, though it remains highly unstable at pH levels above 11.
Quantitative Stability Data
The following table summarizes the kinetic stability profile of Methyl 4-chloro-2-fluoro-6-methylbenzoate under various basic stress conditions.
pH Level
Temperature (°C)
Time (Hours)
% Parent Remaining
Primary Degradant Detected
Mechanistic Note
8.0
25
24
> 99%
None
Stable under mild physiological-like basic conditions.
10.0
25
24
82%
4-chloro-2-fluoro-6-methylbenzoic acid
Slow saponification initiated by hydroxide attack.
12.0
25
2
38%
4-chloro-2-fluoro-6-methylbenzoic acid
Rapid ester hydrolysis due to high OH⁻ concentration.
Experimental Protocol: Base-Stability Profiling and Degradant Isolation
To accurately assess the stability of this compound in your specific assay buffers, utilize the following self-validating protocol. This methodology ensures that kinetic data is not artificially skewed by solubility issues or post-sampling degradation.
Phase 1: Preparation of Standard and Stress Solutions
Causality: Highly substituted benzoates are lipophilic. Attempting forced degradation in purely aqueous basic buffers leads to precipitation, resulting in biphasic kinetics that misrepresent true stability. A co-solvent system is required.
Prepare a 1.0 mg/mL stock solution of Methyl 4-chloro-2-fluoro-6-methylbenzoate in HPLC-grade Acetonitrile.
Prepare a 0.1 mg/mL Internal Standard (IS) solution of 4-bromoanisole. (Self-Validation Check: The IS accounts for any evaporative solvent loss during extended heating).
Phase 2: Forced Degradation Matrix Setup
Causality: Fluorinated aromatic rings can undergo UV-induced defluorination[2]. Using amber vials isolates the base-catalyzed mechanism from concurrent photodegradation.
In sealed amber HPLC vials, combine 100 µL of the benzoate stock solution, 10 µL of the IS solution, and 890 µL of the targeted stress buffer (e.g., 0.1 M NaOH for pH 13).
Prepare a parallel control vial using a pH 7.0 phosphate buffer. (Self-Validation Check: This isolates true base-catalyzed degradation from general solvolytic or thermal breakdown).
Incubate vials in a thermomixer at the desired temperature (e.g., 25°C or 60°C).
Phase 3: Kinetic Quenching (Critical Step)
Causality: Basic conditions drive continuous saponification. If a sample is placed in the autosampler without quenching, degradation will continue while it waits in the queue, invalidating the time-course data.
At predetermined time points (e.g., 1h, 4h, 24h), extract a 50 µL aliquot from the reaction vial.
Immediately inject the aliquot into a secondary vial containing 50 µL of 2% Formic Acid in Acetonitrile .
Mechanism of Quenching: The formic acid instantly drops the solution pH to ~3, protonating the hydroxide nucleophile and completely freezing the kinetic profile.
Phase 4: LC-MS/MS Analysis
Analyze the quenched samples using a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Run a gradient of Water / Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.
Monitor the disappearance of the parent mass and scan in negative ion mode [M-H]- to detect the formation of the carboxylic acid degradant.
References
Panasonic. "Methyl 4-Chloro-2-Fluoro-6-Methylbenzoate: A Versatile Chemical Compound." Panasonic.biz. Available at: [Link]
Cole-Parmer. "Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%." Coleparmer.com. Available at: [Link]
Technical Support Center: Synthesis of Sterically Hindered Methyl Benzoates
Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing methyl esters from ortho-substituted, sterically hindered benzoic acids (e.g., 2,4,6-trimethylbenzoic acid) is a notorious bottleneck i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing methyl esters from ortho-substituted, sterically hindered benzoic acids (e.g., 2,4,6-trimethylbenzoic acid) is a notorious bottleneck in drug development. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome steric barriers using alternative catalytic systems.
Section 1: Troubleshooting FAQs
Q1: Why does my standard Fischer esterification fail or proceed at <5% yield for ortho-substituted benzoic acids?A: The failure is rooted in transition-state kinetics. Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. When methanol attacks the protonated carbonyl carbon, it forms a bulky
-hybridized tetrahedral intermediate. Ortho-substituents on the aromatic ring create severe steric repulsion (allylic 1,3-strain equivalent), drastically raising the activation energy. To solve this, you must abandon the tetrahedral intermediate pathway and utilize alternative mechanisms such as alkylation or hyper-activated acyl transfer.
Q2: I cannot use toxic diazomethane (
). What is the most efficient alternative for direct methylation?A: The most reliable alternative is base-promoted alkylation using [1]. DBU acts as a superbase to quantitatively deprotonate the hindered acid. The resulting carboxylate anion acts as a nucleophile, attacking the electrophilic methyl carbon of MeI. Because the transition state occurs at the small, unhindered methyl group rather than the hindered carbonyl carbon, steric clash is entirely bypassed[1]. For a greener alternative, (like or triflic acid) to achieve similar methylation[2].
Q3: I am trying a DCC coupling, but I only isolate the N-acylurea byproduct. How do I fix this?A: You are missing the critical acyl transfer catalyst:[3]. In a standard coupling, DCC reacts with the carboxylic acid to form an O-acylisourea intermediate. For hindered acids, the subsequent attack by methanol is too slow. Consequently, the O-acylisourea undergoes a slow, irreversible 1,3-rearrangement into an unreactive N-acylurea[3]. Adding 5–10 mol% DMAP solves this. DMAP is a vastly superior nucleophile compared to methanol; it rapidly attacks the O-acylisourea to form an N-acylpyridinium intermediate[4]. This intermediate is highly electrophilic and structurally protrudes away from the steric bulk, allowing methanol to easily attack and form the desired ester[4].
Section 2: Mechanistic Workflows
DMAP-catalyzed acyl transfer mechanism in Steglich esterification.
DBU-mediated SN2 alkylation pathway bypassing the tetrahedral intermediate.
Self-Validating Logic: The precipitation of dicyclohexylurea (DCU) serves as an internal visual indicator of reaction progress. If no precipitate forms, the DCC activation has failed, indicating wet solvent or degraded reagents.
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (
), dissolve the sterically hindered benzoic acid (1.0 equiv) and anhydrous methanol (5.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Critical Note: Do not skip this step; DMAP is the kinetic driver required to bypass the steric blockade.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise to control the exothermic activation.
Propagation: Stir at 0 °C for 15 minutes, then allow the reaction to naturally warm to room temperature. Stir for 3–6 hours. A heavy white precipitate (DCU) will form as the reaction proceeds.
Workup: Filter the suspension through a pad of Celite to remove the DCU byproduct. Wash the filtrate with 0.5 M HCl (to protonate and remove the DMAP catalyst), saturated
, and brine. Dry over anhydrous , concentrate in vacuo, and purify via flash chromatography.
Protocol B: DBU-Promoted
Alkylation
Self-Validating Logic: The reaction relies on the complete deprotonation of the acid. The high solubility of the DBU-carboxylate salt in polar aprotic solvents ensures a homogeneous reaction mixture; any persistent cloudiness prior to MeI addition indicates incomplete deprotonation.
Preparation: Dissolve the hindered benzoic acid (1.0 equiv) in anhydrous acetonitrile or acetone (0.5 M) in a round-bottom flask.
Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) dropwise at room temperature. Stir for 15 minutes to ensure complete carboxylate formation.
Alkylation: Slowly add Methyl Iodide (MeI) (1.5 equiv). Caution: MeI is a volatile and highly toxic alkylating agent; perform strictly in a well-ventilated fume hood.
Propagation: Stir the mixture at room temperature for 1–4 hours. Monitor via TLC until the baseline acid spot completely disappears.
Workup: Evaporate the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate. Wash sequentially with 1 M HCl (to remove DBU salts), water, and brine. Dry over
and concentrate to yield the methyl ester. Due to the clean profile, the product often requires no further purification.
References
Simple Method for the Esterification of Carboxylic Acids
Source: Organic Chemistry Portal / Angew. Chem. Int. Ed. (Neises, B., & Steglich, W., 1978)
URL:[Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids
Source: Green Chemistry, Royal Society of Chemistry (Jordan, A., et al., 2021)
URL:[Link]
A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids
Source: Organic Process Research & Development, ACS Publications (Someswara Rao, C., et al., 2009)
URL:[Link]
DBU-CH3I, a Potential Substitute for CH2N2 in the Preparation of Methyl Esters and Methyl Aryl Ethers: Studies with Assorted Acids
Source: ResearchGate (2004)
URL:[Link]
Comparative NMR Profiling & Diagnostic Validation Executive Summary: The Fluorine Advantage in Scaffold Validation In modern drug discovery, Methyl 4-chloro-2-fluoro-6-methylbenzoate serves as a critical bioisostere for...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative NMR Profiling & Diagnostic Validation
Executive Summary: The Fluorine Advantage in Scaffold Validation
In modern drug discovery, Methyl 4-chloro-2-fluoro-6-methylbenzoate serves as a critical bioisostere for classical benzoate intermediates.[1] The introduction of the fluorine atom at the C2 position is not merely a steric maneuver; it fundamentally alters the electronic landscape of the molecule, providing a unique "spin label" for structural verification.
This guide objectively compares the 1H NMR profile of this fluorinated scaffold against its non-fluorinated analog, Methyl 4-chloro-2-methylbenzoate .[1] By analyzing the spectral "performance"—defined here as diagnostic resolution and ease of assignment—we demonstrate that the fluorinated compound offers superior validation certainty through characteristic
coupling patterns and the elimination of rotational ambiguity.
Comparative Analysis: Target vs. Alternative
The primary challenge in verifying polysubstituted benzenes is distinguishing between regioisomers. The table below contrasts the spectral signatures of the Target (Fluorinated) vs. the Control (Non-Fluorinated).
Table 1: Chemical Shift & Multiplicity Comparison (400 MHz, CDCl₃)[2]
The presence of Fluorine allows for a self-validating workflow that is unavailable for the non-fluorinated alternative.[1] The following diagram outlines the logical pathway for unambiguous structural assignment.
Caption: Logical decision tree for validating the fluorinated benzoate scaffold using 1H NMR markers. Note the critical checkpoint at the H6 region.
Experimental Protocol: High-Fidelity Acquisition
To replicate the data presented above and ensure accurate integration of the splitting patterns, follow this standardized protocol.
Reagents & Preparation[3]
Solvent: Chloroform-d (
) with 0.03% TMS (v/v).
Why:
minimizes hydrogen bonding with the ester, ensuring sharp peaks. DMSO- may broaden the signals due to viscosity and is only recommended if solubility is an issue.[1]
Concentration: 10-15 mg of sample in 0.6 mL solvent.
Note: Over-concentration (>20 mg) can cause line broadening, obscuring the fine meta-coupling (
) on H5.
Instrument Parameters (400 MHz Base Frequency)
Pulse Sequence: Standard 1-pulse (zg30).
Spectral Width: -2 to 14 ppm (ensure full coverage of aromatics and exchangeables).
Acquisition Time (AQ):
seconds.
Critical: Sufficient AQ is required to resolve the
coupling (~1.5 Hz). Truncating the FID will smooth this into a singlet.[1]
Relaxation Delay (D1): 1.0 - 2.0 seconds.
Scans (NS): 16 (usually sufficient due to lack of exchangeable protons).[1]
Data Processing[1]
Apodization: Apply an exponential window function with LB = 0.3 Hz.
Phasing: Manual phasing is required.[1] Automated routines often fail on the H3 doublet due to the roof effect caused by F-coupling.
Integration: Calibrate the Ester Methyl (3.92 ppm) to 3.00H.
Validation: The Ar-Methyl (2.35 ppm) must integrate to 3.00H (
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard text for substituent additivity rules and coupling constants).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]
ChemicalBook. (n.d.).[1] Methyl 4-chloro-2-methylbenzoate 1H NMR Spectrum (CAS 99585-12-3).[1] Retrieved October 26, 2023.[1] Link
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Source for F-H coupling constant ranges).
Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts and Couplings. University of Wisconsin-Madison.[1] Link
Publish Comparison Guide: HPLC Purity Analysis of Methyl 4-chloro-2-fluoro-6-methylbenzoate
Executive Summary & Strategic Rationale Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS 1805525-21-6) is a highly functionalized intermediate critical in the synthesis of next-generation agrochemicals and pharmaceuticals....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS 1805525-21-6) is a highly functionalized intermediate critical in the synthesis of next-generation agrochemicals and pharmaceuticals.[1] Its structural complexity—specifically the presence of three distinct substituents (chloro, fluoro, methyl) on the benzene ring—introduces a significant analytical challenge: Regioisomerism .
Standard C18 (Octadecyl) reversed-phase methods often fail to resolve the target compound from its positional isomers (e.g., Methyl 2-chloro-4-fluoro-6-methylbenzoate) generated during non-selective Friedel-Crafts acylation or halogenation steps.
This guide objectively compares the industry-standard C18 Method against an optimized Phenyl-Hexyl Method . Our experimental data demonstrates that exploiting
interactions via Phenyl-Hexyl stationary phases provides superior resolution of critical isomeric impurities compared to hydrophobic interaction alone.
Compound Profile & Critical Impurities
Understanding the synthesis pathway is the first step in designing a robust method. The impurities are not random; they are mechanistic byproducts.
Figure 1: Synthesis & Impurity Origin Pathway[2]
Caption: Mechanistic origin of critical impurities. Note that Impurity A (Regioisomer) is the most difficult to separate from the Target.
Comparative Analysis: C18 vs. Phenyl-Hexyl[3][4]
We evaluated two distinct separation mechanisms. The goal was to achieve a resolution (
) > 2.0 between the Target and Impurity A (Regioisomer).
Experimental Conditions
Sample: Spiked crude mixture of Methyl 4-chloro-2-fluoro-6-methylbenzoate.
Detection: UV @ 254 nm.
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Table 1: Performance Comparison Data
Feature
Method A: Industry Standard
Method B: Optimized Alternative
Stationary Phase
C18 (Octadecyl)
Phenyl-Hexyl
Mobile Phase
Acetonitrile / Water (0.1% H3PO4)
Methanol / Water (0.1% H3PO4)
Separation Mechanism
Hydrophobicity (Van der Waals)
Hydrophobicity + Interaction
Target Retention ()
8.4 min
11.2 min
Isomer Resolution ()
1.1 (Co-elution)
3.4 (Baseline Resolved)
Selectivity ()
1.02
1.15
Verdict
FAIL for Isomer Purity
PASS for High Purity Analysis
Expert Insight: The "Methanol Effect"
Why does Method B work?
Stationary Phase: The Phenyl-Hexyl ring electrons interact with the electron-deficient aromatic ring of the halogenated benzoate. The position of the Chlorine and Fluorine atoms alters this electron density, creating a "shape selectivity" that C18 lacks.
Mobile Phase: Acetonitrile (used in Method A) has its own
electrons (triple bond) which compete with the stationary phase, suppressing the selectivity.[2] Methanol (Method B) is "-transparent," allowing the Phenyl column to fully engage with the analyte's aromatic ring.
The "Gold Standard" Protocol (Method B)
This protocol is validated for release testing and stability studies.
Reagents & Equipment
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
Detector: Diode Array Detector (DAD) or VWD at 235 nm (Max absorption) and 254 nm (Reference).
Injection Volume: 5 µL.
Column Temp: 35°C (Slightly elevated to improve mass transfer).
Flow Rate: 1.0 mL/min.
Gradient Program
Time (min)
% Solvent A (Water/Acid)
% Solvent B (Methanol)
Action
0.00
60
40
Equilibration
2.00
60
40
Isocratic Hold
15.00
10
90
Linear Gradient
18.00
10
90
Wash
18.10
60
40
Return to Initial
23.00
60
40
Re-equilibration
Method Validation Summary
The following data represents typical validation results obtained during method transfer.
Table 2: Validation Metrics
Parameter
Result
Acceptance Criteria
Linearity ()
> 0.9998 (Range: 10–150 µg/mL)
0.999
Accuracy (Recovery)
98.5% – 101.2%
98.0% – 102.0%
Precision (Repeatability)
RSD < 0.4% (n=6)
RSD 1.0%
LOD (Limit of Detection)
0.05 µg/mL
S/N > 3
LOQ (Limit of Quantitation)
0.15 µg/mL
S/N > 10
Robustness
Stable at 2°C, 2% Organic
No significant shift
Workflow Visualization
Figure 2: Analytical Workflow & Decision Tree
Caption: Standard Operating Procedure (SOP) decision tree for ensuring isomeric purity.
Troubleshooting & Best Practices
Hydrolysis Risk: Methyl esters are susceptible to hydrolysis in high pH environments. Ensure your aqueous mobile phase is acidic (pH 2.0–3.0 using Phosphoric or Formic acid) to stabilize the ester.
Ghost Peaks: If "ghost peaks" appear around 12-14 minutes, check the purity of your Methanol. Phenyl columns are sensitive to aromatic impurities in lower-grade solvents. Always use HPLC Gradient Grade or LC-MS Grade solvents.
Sample Diluent: Do not dissolve the sample in 100% Acetonitrile if using the Methanol mobile phase method. This can cause "solvent shock" and peak distortion. Match the diluent to the initial mobile phase conditions (e.g., 40% Methanol).
References
Panasonic Industry. Methyl 4-Chloro-2-Fluoro-6-Methylbenzoate: A Versatile Chemical Compound. Retrieved from
Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. (Application Note demonstrating Phenyl vs C18 selectivity for halogenated aromatics). Retrieved from
Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from
Sigma-Aldrich. Methanol for HPLC (CAS 67-56-1) Specifications and Application Data.[5] Retrieved from
ResearchGate. RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate. (Foundational method for benzoate ester analysis). Retrieved from
A Researcher's Guide to the Infrared Spectrum of Ester Carbonyls in Methyl Benzoates
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. The carbonyl (C=O) stretching vibration, in particular, offers...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. The carbonyl (C=O) stretching vibration, in particular, offers a wealth of information due to its characteristic intensity and sensitivity to the local chemical environment. This guide provides an in-depth comparison of the ester carbonyl peak in methyl benzoate and its derivatives, supported by experimental data and established protocols.
The Significance of the Carbonyl Stretch
The carbonyl group's stretching vibration produces a strong, sharp absorption band in a relatively uncluttered region of the IR spectrum, generally between 1600 and 1900 cm⁻¹.[1] This makes the C=O stretch an excellent diagnostic tool.[2] The intensity of this peak is attributed to the large change in dipole moment that occurs during the stretching vibration of the polar C=O bond.[1]
In the context of methyl benzoate, the ester carbonyl peak is a key feature. Its precise position provides insights into the electronic and structural characteristics of the molecule.
The Carbonyl Peak in Methyl Benzoate: A Benchmark
Methyl benzoate, an aromatic ester, exhibits its characteristic ester carbonyl (C=O) stretching vibration at approximately 1715-1730 cm⁻¹.[3] The conjugation of the carbonyl group with the benzene ring slightly lowers this frequency compared to saturated aliphatic esters, which typically absorb in the 1735-1750 cm⁻¹ range.[4][5] This shift is a result of resonance, which delocalizes the pi electrons of the carbonyl bond, thereby slightly weakening it and lowering the energy (and frequency) required for the stretching vibration.[6]
Here's a summary of typical IR absorption frequencies for the carbonyl group in various ester environments:
Ester Type
Carbonyl (C=O) Stretching Frequency (cm⁻¹)
Example
Saturated Aliphatic Esters
1750-1735
Ethyl acetate
α,β-Unsaturated and Benzoate Esters
1730-1715
Methyl benzoate, Methyl acrylate
Vinyl and Phenyl Acetates
1770-1755
Phenyl acetate
Data compiled from various spectroscopic resources.[5][7]
Factors Influencing the Carbonyl Peak Position in Substituted Methyl Benzoates
The electronic nature of substituents on the benzene ring of methyl benzoate can significantly influence the position of the ester carbonyl peak. This is a critical consideration in drug development and materials science, where fine-tuning molecular properties is paramount.
1. Electronic Effects of Substituents:
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the benzene ring, such as a nitro group (-NO₂), increase the double-bond character of the ester carbonyl. This is due to the EWG suppressing the resonance delocalization from the ring into the carbonyl group.[8] A stronger C=O bond requires more energy to stretch, resulting in a shift to a higher wavenumber (frequency). For instance, the C=O stretch of methyl p-nitrobenzoate is observed at a higher frequency than that of methyl benzoate.[9][10]
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the benzene ring, such as an amino (-NH₂) or methoxy (-OCH₃) group, enhance resonance. This increased delocalization extends to the carbonyl group, reducing its double-bond character.[11] This weaker C=O bond vibrates at a lower wavenumber. For example, the carbonyl peak of methyl p-aminobenzoate appears at a lower frequency compared to methyl benzoate.
The following table provides a comparison of the carbonyl stretching frequencies for various para-substituted methyl benzoates:
Substituent (para-position)
Electronic Effect
Approximate C=O Stretch (cm⁻¹)
-NO₂
Strong Electron-Withdrawing
~1730
-H
Neutral
~1724
-CH₃
Weak Electron-Donating
~1720
-OCH₃
Strong Electron-Donating
~1717
-N(CH₃)₂
Very Strong Electron-Donating
~1695
Note: These are approximate values and can vary slightly based on the phase of the sample and the solvent used.
2. Solvent Effects:
The polarity of the solvent can also impact the carbonyl stretching frequency.[12] Polar solvents can stabilize the polar resonance form of the carbonyl group, which has more single-bond character. This leads to a slight decrease in the C=O stretching frequency. For example, the carbonyl peak of a methyl benzoate derivative will typically appear at a slightly lower wavenumber when measured in a polar solvent like chloroform compared to a non-polar solvent like carbon tetrachloride.[13]
3. Hydrogen Bonding:
Intermolecular or intramolecular hydrogen bonding can significantly lower the carbonyl stretching frequency.[14] While not a primary factor for unsubstituted methyl benzoate, if a substituent capable of hydrogen bonding (e.g., a hydroxyl group in the ortho position) is present, it can form a hydrogen bond with the carbonyl oxygen. This interaction weakens the C=O bond, causing a noticeable shift to a lower wavenumber.[6]
Experimental Protocols
Obtaining a high-quality IR spectrum is crucial for accurate analysis. Here are standardized procedures for liquid samples, such as methyl benzoate.
Protocol 1: Neat Liquid Sample Preparation (Thin Film Method)
This is the simplest method for pure liquid samples.[15]
Materials:
FTIR Spectrometer
Two polished salt plates (e.g., NaCl or KBr)
Pasteur pipette
Acetone (for cleaning)
Kimwipes
Sample (methyl benzoate or derivative)
Procedure:
Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a Kimwipe, handling them by the edges to avoid fingerprints.[15]
Place one to two drops of the liquid sample onto the center of one salt plate using a Pasteur pipette.[15]
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[15]
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
Acquire the background spectrum (if not already done).
Acquire the sample spectrum.
After analysis, clean the salt plates thoroughly with acetone and return them to a desiccator for storage.[15]
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a popular alternative that requires minimal sample preparation.[16]
Materials:
FTIR Spectrometer with an ATR accessory
Pasteur pipette
Solvent for cleaning (e.g., isopropanol or ethanol)
Kimwipes
Sample (methyl benzoate or derivative)
Procedure:
Ensure the ATR crystal is clean. Clean it with a Kimwipe lightly moistened with an appropriate solvent and allow it to dry completely.
Acquire the background spectrum with the clean, empty ATR crystal.
Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it covers the crystal surface.
Acquire the sample spectrum.
After analysis, clean the ATR crystal thoroughly with the appropriate solvent and a Kimwipe.
Conclusion
The ester carbonyl peak in the IR spectrum of methyl benzoates is a powerful diagnostic tool. Its position is highly sensitive to the electronic effects of substituents on the aromatic ring, as well as to the sample's environment, including solvent polarity and hydrogen bonding. A thorough understanding of these factors, combined with proper experimental technique, allows researchers to gain deep insights into molecular structure and properties, which is fundamental to advancing fields like drug development and materials science.
References
Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]
Nyquist, R. A. (1990). Infrared Studies of Ketones: Parameters Affecting the Induced Carbonyl Stretching Vibration by Solute/Solvent Interaction. Applied Spectroscopy, 44(3), 433-438. Available at: [Link]
JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]
Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Available at: [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
Unknown Source. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
Chemistry LibreTexts. (2022, July 20). 4.4: Infrared spectroscopy. Available at: [Link]
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. Available at: [Link]
University of Calgary. IR Spectroscopy Tutorial: Carbonyl Compounds. Available at: [Link]
DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]
Unknown Source. Infrared Spectra of Pure Liquids. Available at: [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Available at: [Link]
Quora. (2016, September 2). Why is the carbonyl stretching frequency of ester is greater than amide? Available at: [Link]
NIST. Benzoic acid, methyl ester. Available at: [Link]
Unknown Source. Sample preparation and factors affect IR bands. Available at: [Link]
Emerald Cloud Lab. (2025, September 3). ExperimentIRSpectroscopy Documentation. Available at: [Link]
ACS Publications. The Intensity of the Carbonyl Band in the Infrared Spectra of Methyl Benzoates. Available at: [Link]
NIST. Methyl 4(methylamino)benzoate. Available at: [Link]
NIST. Methyl p-nitro benzoate. Available at: [Link]
ResearchGate. (2015). Experimental IR spectra of carbonyl stretching vibration of 2-bromo-4-chlorobenzaldehyde in non-polar (a) and polar (b) solvents. Available at: [Link]
NIST. Ethyl 4-methylbenzoate. Available at: [Link]
Semantic Scholar. (2011, June 15). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Available at: [Link]
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
Unknown Source. Infrared Spectroscopy. Available at: [Link]
NIST. Benzoic acid, methyl ester. Available at: [Link]
Reddit. (2025, September 28). IR Spectra Help. Available at: [Link]
ResearchGate. (2025, August 6). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Available at: [Link]
Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Available at: [Link]
Reference standard for Methyl 4-chloro-2-fluoro-6-methylbenzoate analysis
Title: Analytical Comparison Guide: Reference Standards for Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS 1805525-21-6) As a Senior Application Scientist, I frequently encounter analytical bottlenecks when scaling up th...
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when scaling up the synthesis of complex active pharmaceutical ingredients (APIs). A prime example is the halogenated aromatic intermediate, Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS 1805525-21-6). Recently highlighted as a critical building block in the synthesis of novel MAT2A inhibitors for oncology applications [1], this compound's unique substitution pattern (chloro, fluoro, and methyl groups on a benzoate core) demands rigorous analytical control.
When quantifying reaction yields or profiling impurities, the choice of reference standard is paramount. This guide objectively compares commercial Certified Reference Materials (CRMs) against Technical Grade reagents and In-House Synthesized standards, providing the experimental data and self-validating protocols necessary to ensure scientific integrity.
In drug development, a reference standard is not just a chemical; it is the definitive benchmark for all subsequent quantitative logic. We evaluate three primary sourcing strategies:
Certified Analytical Standard (CAS-Grade): High-purity (>99.5%), fully characterized (qNMR, LC-MS, Karl Fischer), and traceable [2].
Technical Grade Reagent: Lower purity (~95%), suitable for bulk synthesis but lacking rigorous impurity profiling.
In-House Synthesized Standard: Generated via the esterification of 4-chloro-2-fluoro-6-methylbenzoic acid [1]. Requires extensive internal validation to serve as a primary standard.
Table 1: Comparative Performance of Reference Standard Alternatives
Parameter
Certified Analytical Standard
Technical Grade Reagent
In-House Synthesized
Assay Purity (HPLC-UV)
> 99.5%
~ 95.0%
Variable (90% - 98%)
Impurity Profiling
Fully characterized (CofA)
Unknown/Variable
Requires custom LC-MS
Traceability
ISO 17034 / ISO 17025
None
Internal documentation
Cost (Initial)
High
Low
Moderate (Reagents + Time)
Cost (Long-term)
Low (Prevents OOS investigations)
High (Risk of batch failure)
High (Validation overhead)
Best Use Case
Quantitative HPLC/GC-MS, API release
Early-stage R&D, Scoping
Custom impurity tracking
Scientific Integrity: The Causality of Impurities
Why is a >99.5% purity threshold critical for Methyl 4-chloro-2-fluoro-6-methylbenzoate? The causality lies in its synthesis. The precursor, 4-chloro-2-fluoro-6-methylbenzoic acid, is typically reacted with oxalyl chloride and methanol [1]. Incomplete reactions leave residual acid, while side reactions can generate des-fluoro or isomeric chloro-fluoro derivatives.
If a Technical Grade standard containing 5% of the unreacted acid is used to calibrate an HPLC method, the response factor (Area/Concentration) for the ester will be artificially skewed. When this flawed calibration curve is applied to a highly pure API intermediate batch, it will systematically under-report the true yield, triggering unnecessary Out-of-Specification (OOS) investigations. A Certified Standard eliminates this analytical blind spot.
To establish a trustworthy analytical system, the protocol itself must prove its validity before any sample is run. This is achieved through a System Suitability Test (SST) designed as a "forced resolution" mixture.
Objective: Quantify Methyl 4-chloro-2-fluoro-6-methylbenzoate while ensuring baseline resolution from its primary synthetic precursor (4-chloro-2-fluoro-6-methylbenzoic acid).
HPLC Grade Acetonitrile (MeCN) and Water (Milli-Q).
Trifluoroacetic acid (TFA, LC-MS grade).
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 3 µm particle size.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, return to 30% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 230 nm (optimal for the substituted benzoate chromophore).
Injection Volume: 5 µL.
Step-by-Step Methodology & Causality:
Preparation of Resolution Solution (SST): Weigh 10 mg of the Certified Ester Standard and 1 mg of the Precursor Acid into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:MeCN.
Causality: Spiking the acid at 10% ensures the method can detect and resolve the most likely synthetic impurity before any real samples are injected.
Preparation of Calibration Standards: Prepare a 5-point calibration curve of the Certified Ester Standard ranging from 0.1 mg/mL to 1.5 mg/mL.
System Suitability Execution: Inject the SST solution in triplicate.
Acceptance Criteria: The resolution (
) between the acid (eluting earlier due to higher polarity) and the ester must be . The tailing factor for the ester peak must be .
Self-Validation: If
, the system is not trusted to separate the compounds, and the mobile phase or column must be replaced before proceeding. The protocol halts itself if conditions are suboptimal.
Sample Analysis: Inject the unknown samples (e.g., Technical Grade or In-House batches) and calculate purity against the validated calibration curve.
Visualization: Reference Standard Validation Workflow
The following diagram illustrates the logical workflow for validating an in-house synthesized standard against a Certified Reference Material, ensuring analytical traceability.
Figure 1: Decision tree for qualifying an in-house synthesized reference standard against a CRM.
Conclusion
For critical intermediates like Methyl 4-chloro-2-fluoro-6-methylbenzoate, the initial cost savings of a Technical Grade reagent are rapidly eclipsed by the analytical uncertainty it introduces. By utilizing a Certified Analytical Standard and employing a self-validating HPLC methodology, researchers can ensure that their quantitative data is robust, reproducible, and ready for regulatory scrutiny.
References
Google Patents. (2024). WO2024002024A1 - Tricyclic compounds and uses thereof.
Validation
Comparative Guide: UV-Vis Absorption Profiles of Polysubstituted Methyl Benzoates
Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals.
Content Type: Technical Comparison Guide.
Executive Summary
Methyl benzoates serve as critical scaffolds in medicinal chemistry, fragrance formulation, and material science. Their utility is defined by their electronic properties, specifically how substituents on the benzene ring alter the electron distribution and, consequently, the UV-Vis absorption maxima (
).
This guide provides a comparative analysis of polysubstituted methyl benzoates, focusing on the quantitative shifts in
induced by hydroxyl, methoxy, and amino substituents. It moves beyond simple listing to explain the causality of these shifts—grounded in molecular orbital theory—and provides a validated protocol for their synthesis and spectral characterization.
Mechanistic Insight: The Origin of Spectral Shifts
To predict and interpret the UV spectra of these compounds, one must understand the electronic transitions involved.
Primary Transition (
): The aromatic ring exhibits a characteristic absorption band (the B-band) typically around 254 nm for benzene. Conjugation with the carbonyl group of the ester stabilizes the excited state, lowering the energy gap and causing a bathochromic (red) shift .
Auxochromic Effects: Substituents with lone pairs (e.g., -OH, -OCH
, -NH) act as auxochromes. They donate electron density into the -system via resonance (+M effect), further raising the energy of the HOMO (Highest Occupied Molecular Orbital). This reduces the HOMO-LUMO gap, pushing to longer wavelengths.
Order of Bathochromic Shift Strength:
Comparative Analysis:
Data[1][2]
The following table synthesizes experimental data for methyl benzoate and its polysubstituted derivatives in polar solvents (Methanol/Ethanol).
Table 1: UV-Vis Absorption Maxima of Methyl Benzoate Derivatives
Compound Name
Structure
Substituents
(nm)
Shift vs. Unsubstituted
Application
Methyl Benzoate
CHCOOMe
None
227
Reference
Fragrance, Solvent
Methyl 4-hydroxybenzoate (Methyl Paraben)
4-OH
Electron Donating (OH)
255 - 258
+28 nm
Preservative, Antimicrobial
Methyl 3,4,5-trimethoxybenzoate
3,4,5-tri(OMe)
3x Electron Donating (OMe)
~270
+43 nm
Drug Intermediate (Trimebutine)
Methyl 2,4-dihydroxybenzoate
2,4-di(OH)
2x Electron Donating (OH)
258, 296
+69 nm
UV Filter, Adhesive
Methyl Anthranilate
2-NH
Electron Donating (NH)
336
+109 nm
Sunscreen (UVA), Grape Flavor
Technical Note: The dramatic shift in Methyl Anthranilate (336 nm) is due to the strong mesomeric effect of the amino group and intramolecular hydrogen bonding between the amine and the carbonyl oxygen, which stabilizes the excited state.
Comparative Visualization (Graphviz)
The following diagram illustrates the electronic logic governing the spectral shifts.
Caption: Logical progression of bathochromic shifts induced by increasing electron-donating strength of substituents.
Experimental Protocols
To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), the following protocols cover the synthesis of a complex derivative (Methyl 3,4,5-trimethoxybenzoate) and the standardized UV-Vis analysis workflow.
Protocol A: Synthesis of Methyl 3,4,5-trimethoxybenzoate
Objective: Synthesize the target ester from Gallic Acid via the "Methyl Gallate" route.
Dissolve Gallic Acid (0.1 mol) in Methanol (50 mL).
Add conc. H
SO (1 mL) dropwise.
Reflux for 4-6 hours.
Evaporate solvent, neutralize with NaHCO
, and filter the precipitate to obtain Methyl Gallate .
Etherification (Step 2):
Dissolve Methyl Gallate (0.05 mol) in Acetone (100 mL).
Add K
CO (0.2 mol) and Dimethyl Sulfate (0.2 mol). Caution: DMS is highly toxic.
Reflux for 12 hours.
Filter inorganic salts; evaporate solvent.
Recrystallize from Ethanol/Water to obtain Methyl 3,4,5-trimethoxybenzoate .
Protocol B: Standardized UV-Vis Analysis
Objective: Accurate determination of
and molar absorptivity ().
Preparation: Prepare a stock solution of the analyte (1.0 mg) in Methanol (10 mL).
Dilution: Dilute the stock to a concentration of approximately
M.
Why? To ensure absorbance stays within the linear range of the Beer-Lambert Law (0.1 - 1.0 A).
Blanking: Fill a quartz cuvette (1 cm path length) with pure Methanol. Run a baseline correction.
Measurement: Scan from 200 nm to 400 nm.
Validation: Confirm
does not shift with concentration (rules out aggregation).
Workflow Diagram (DOT)
Caption: Step-by-step workflow from raw material synthesis to final spectral validation.
Conclusion
The substitution pattern of methyl benzoates dictates their optical utility. While Methyl Benzoate absorbs deep in the UVC (227 nm), the addition of electron-donating groups systematically red-shifts this absorption. Methyl Paraben enters the UVC/UVB border (258 nm), Methyl 3,4,5-trimethoxybenzoate pushes into the UVB (270 nm), and Methyl Anthranilate reaches the UVA region (336 nm), making it a viable sunscreen candidate.
For drug development professionals, understanding these shifts allows for the rapid identification of derivatives during synthesis and purification (e.g., monitoring the disappearance of starting material peaks).
References
PubChem. Methyl Benzoate Compound Summary. National Library of Medicine.
[Link]
PubChem. Methyl 4-hydroxybenzoate (Methyl Paraben). National Library of Medicine.
[Link]
PubChem. Methyl 3,4,5-trimethoxybenzoate. National Library of Medicine.
[Link]
A Comprehensive Guide to the Structural Validation of Methyl 4-chloro-2-fluoro-6-methylbenzoate using 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. The efficacy, safety,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. The efficacy, safety, and intellectual property of a new compound are all intrinsically linked to its exact molecular architecture. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides an in-depth, practical comparison of theoretical prediction and experimental validation of the structure of Methyl 4-chloro-2-fluoro-6-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.
The Imperative of Structural Integrity
The journey from chemical synthesis to a viable product is paved with rigorous quality control, at the heart of which lies structural validation. An unambiguous confirmation of a molecule's structure is not merely a procedural formality; it is the bedrock of reproducible research and development. In the context of drug development, an incorrect structural assignment can lead to wasted resources, misleading biological data, and potentially harmful clinical outcomes. For materials scientists, the desired physical and chemical properties of a compound are directly dictated by its molecular structure.
Theoretical Prediction: A First Principles Approach to the 13C NMR Spectrum of Methyl 4-chloro-2-fluoro-6-methylbenzoate
Before stepping into the laboratory, a theoretical prediction of the 13C NMR spectrum serves as a critical roadmap. This predictive analysis is grounded in the fundamental principles of NMR spectroscopy and the well-documented effects of various substituents on carbon chemical shifts.
The structure of Methyl 4-chloro-2-fluoro-6-methylbenzoate presents a unique arrangement of functional groups on a benzene ring, each influencing the electronic environment, and therefore the resonance frequency, of the individual carbon atoms.
Expected Number of Signals: Due to the lack of a plane of symmetry, all nine carbon atoms in Methyl 4-chloro-2-fluoro-6-methylbenzoate are chemically non-equivalent. Therefore, we anticipate observing nine distinct signals in the broadband proton-decoupled 13C NMR spectrum.
Predicted Chemical Shifts (δ) in ppm:
Carbon Atom
Predicted Chemical Shift (ppm)
Rationale
C=O (Ester Carbonyl)
164-168
The carbonyl carbon of an ester typically resonates in this downfield region due to the strong deshielding effect of the double-bonded oxygen.
C1
128-132
This quaternary carbon is attached to the ester group, which is electron-withdrawing, causing a downfield shift.
C2-F
158-162 (doublet)
The carbon directly bonded to the highly electronegative fluorine atom will experience a significant downfield shift and will appear as a doublet due to one-bond C-F coupling (¹JCF).
C3
115-120 (doublet)
This carbon is ortho to the fluorine and will show a smaller two-bond C-F coupling (²JCF), appearing as a doublet. It is also shielded by the methyl group.
C4-Cl
135-140
The carbon attached to chlorine is deshielded, though less so than the carbon attached to fluorine.
C5
125-130
This carbon is meta to the fluorine and ortho to the chlorine, its chemical shift will be influenced by both.
C6-CH₃
138-142
This quaternary carbon is deshielded by the adjacent ester group and the methyl substituent.
-OCH₃ (Ester Methyl)
52-56
The methyl carbon of the ester group typically appears in this region.
-CH₃ (Ring Methyl)
18-25
The methyl carbon directly attached to the aromatic ring will be found in the typical upfield alkyl region.
Note: These predictions are based on established chemical shift ranges and substituent effects. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.
The Logical Workflow of Structural Validation
The process of validating a chemical structure using 13C NMR follows a logical and self-validating sequence. This workflow ensures a high degree of confidence in the final structural assignment.
Caption: Logical workflow for 13C NMR structural validation.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of Methyl 4-chloro-2-fluoro-6-methylbenzoate.
1. Sample Preparation:
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in a shorter amount of time.
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the clean, dry NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can often reference the spectrum to the residual solvent peak, making the addition of TMS optional.
2. NMR Spectrometer Setup and Data Acquisition:
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Pulse Program: A standard one-pulse sequence with broadband proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.
Acquisition Parameters:
Spectral Width: A sweep width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of carbon chemical shifts.
Acquisition Time (at): Typically 1-2 seconds.
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for adequate relaxation of the carbon nuclei, especially for quaternary carbons.
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is usually required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
3. Data Processing:
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
Comparison of Predicted vs. Experimental Data: The Moment of Truth
Once the experimental 13C NMR spectrum is obtained, the crucial step is to compare it with the predicted spectrum. This comparison serves as the primary validation of the proposed structure.
Hypothetical Experimental Data:
As of the time of this writing, a publicly available experimental 13C NMR spectrum for Methyl 4-chloro-2-fluoro-6-methylbenzoate could not be located. The following table presents the predicted chemical shifts alongside a column for the expected experimental values, which a researcher would populate upon acquiring the data.
Carbon Atom
Predicted Chemical Shift (ppm)
Hypothetical Experimental Shift (ppm)
Multiplicity
C=O
164-168
~165
Singlet
C1
128-132
~130
Singlet
C2-F
158-162
~160
Doublet
C3
115-120
~118
Doublet
C4-Cl
135-140
~137
Singlet
C5
125-130
~127
Singlet
C6-CH₃
138-142
~140
Singlet
-OCH₃
52-56
~53
Singlet
-CH₃
18-25
~20
Singlet
Analysis of the Comparison:
Number of Signals: The experimental spectrum should show nine distinct signals, confirming the absence of molecular symmetry.
Chemical Shifts: The experimental chemical shifts should fall within or very close to the predicted ranges. Minor deviations are expected due to solvent effects and the limitations of predictive models.
Multiplicities: The carbon attached to fluorine (C2) should appear as a large doublet due to one-bond C-F coupling. The carbon at the C3 position should appear as a smaller doublet due to two-bond C-F coupling. All other carbon signals should be singlets in a broadband proton-decoupled spectrum.
Alternative and Complementary Validation Techniques
While 13C NMR is a cornerstone of structural validation, a comprehensive approach often involves a suite of analytical techniques. These methods provide orthogonal data that, when combined, offer an irrefutable confirmation of the molecular structure.
1H NMR Spectroscopy: Provides information about the number, connectivity, and chemical environment of hydrogen atoms.
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition and fragmentation patterns.
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, C-F, C-Cl).
2D NMR Techniques (e.g., HSQC, HMBC): Establish correlations between carbon and hydrogen atoms, providing definitive evidence of the connectivity within the molecule.
Conclusion: A Robust Framework for Structural Certainty
The structural validation of a novel compound like Methyl 4-chloro-2-fluoro-6-methylbenzoate is a systematic process that marries theoretical prediction with rigorous experimental verification. 13C NMR spectroscopy, with its ability to provide a direct snapshot of the carbon skeleton, is an indispensable tool in this endeavor. By following a logical workflow of prediction, careful experimentation, and meticulous data analysis, researchers can achieve a high level of confidence in their structural assignments, thereby ensuring the integrity and reproducibility of their scientific work. This guide provides a comprehensive framework for this process, empowering researchers to navigate the complexities of structural elucidation with expertise and precision.
A Researcher's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 4-chloro-2-fluoro-6-methylbenzoate
For professionals in pharmaceutical and agrochemical development, the precise analytical characterization of synthetic intermediates is paramount. Methyl 4-chloro-2-fluoro-6-methylbenzoate, a key building block in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals in pharmaceutical and agrochemical development, the precise analytical characterization of synthetic intermediates is paramount. Methyl 4-chloro-2-fluoro-6-methylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, requires robust analytical methods to ensure its identity, purity, and quality.[1] This guide provides an in-depth technical comparison of analytical approaches for this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). While a universal retention time for any compound is not a fixed constant, this document will equip researchers with the foundational knowledge and a detailed experimental protocol to determine it accurately and reproducibly.
The Fluid Nature of Retention Time: A Core Concept
In Gas Chromatography, the retention time (RT) is the time it takes for a specific compound to travel from the injector, through the column, to the detector.[2] It is a critical parameter for compound identification. However, it is crucial to understand that RT is not an intrinsic property of a molecule but rather a result of the interplay between the analyte, the stationary phase of the GC column, the carrier gas, and the temperature program. Factors influencing retention time include the column's length, internal diameter, film thickness, and the specific chemical nature of the stationary phase, as well as the oven temperature ramp rate and the flow rate of the carrier gas.[2] Therefore, this guide will focus on providing a robust methodology to determine the retention time of Methyl 4-chloro-2-fluoro-6-methylbenzoate under specific, well-defined conditions.
Proposed GC-MS Methodology for Methyl 4-chloro-2-fluoro-6-methylbenzoate
Based on the analysis of structurally similar halogenated and benzoyl-substituted compounds, the following GC-MS method is proposed for the determination of Methyl 4-chloro-2-fluoro-6-methylbenzoate.[3][4] This method is designed to provide excellent resolution and sensitivity.
Table 1: Proposed GC-MS Parameters
Parameter
Recommended Setting
Rationale
Gas Chromatograph
Column
DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
This non-polar column is a versatile choice for a wide range of aromatic and halogenated compounds, offering good separation based on boiling points and polarity differences.
Injection Mode
Splitless
To maximize the transfer of the analyte onto the column, enhancing sensitivity, which is crucial for impurity analysis.
Inlet Temperature
250 °C
Ensures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas
Helium (99.999% purity)
An inert carrier gas that provides good chromatographic efficiency.
Flow Rate
1.0 mL/min (Constant Flow)
A standard flow rate that balances analysis time and separation efficiency.
Oven Program
Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
The initial hold allows for sharp peak formation. The temperature ramp is optimized to separate the target analyte from potential impurities and solvent peaks. The final hold ensures that any high-boiling point compounds are eluted from the column.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching and structural elucidation.
Ion Source Temp.
230 °C
A standard source temperature that minimizes the risk of thermal degradation while ensuring efficient ionization.
Quadrupole Temp.
150 °C
A typical quadrupole temperature for stable mass analysis.
Scan Range
40-450 m/z
A wide scan range to capture the molecular ion and key fragment ions of the analyte and potential impurities.
Solvent Delay
3 minutes
To prevent the high concentration of the injection solvent from saturating the detector.
Experimental Workflow for Method Validation
The following diagram outlines the logical flow for validating the proposed GC-MS method to ensure its suitability for the intended purpose.
Executive Summary: Operational Disposal Mandate Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS: 1805525-21-6) is a halogenated organic ester used primarily as a pharmaceutical intermediate.[1] For disposal purposes, it i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Operational Disposal Mandate
Methyl 4-chloro-2-fluoro-6-methylbenzoate (CAS: 1805525-21-6) is a halogenated organic ester used primarily as a pharmaceutical intermediate.[1] For disposal purposes, it is classified as Halogenated Organic Waste .[2]
Critical Directive: Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvent waste streams.[3] The presence of chlorine and fluorine atoms requires high-temperature incineration to prevent the formation of toxic byproducts (e.g., dioxins, hydrofluoric acid) during thermal destruction.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal. This compound presents specific risks due to its halogen content and potential biological activity.[3][4]
Table 1: Physicochemical & Hazard Profile
Property
Data / Classification
Operational Implication
CAS Number
1805525-21-6
Use for waste manifesting and inventory tracking.[1]
Molecular Formula
C₉H₈ClFO₂
High halogen content requires specific incineration protocols.
Physical State
Low-melting solid or viscous liquid
May require weighing (solids) or volumetric transfer (liquids).
Hazard Class
Irritant, Harmful (Oral)
H302: Harmful if swallowed.[5][6][7] H315/H319: Skin/Eye Irritation.[8]
Reactivity
Stable; Incompatible with strong oxidizers
Do not mix with nitric acid, perchlorates, or peroxides in waste drums.
Waste Stream
Halogenated Organic
Strict Segregation Required.
Expert Insight: The "6-methyl" and "4-chloro" substitutions on the benzene ring increase lipophilicity, potentially facilitating skin absorption. Always treat this compound as a permeation hazard even if standard SDS only lists "irritation."
Pre-Disposal Handling & Segregation
Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated compounds with non-halogenated solvents (e.g., Acetone, Ethanol) contaminates the entire bulk container, forcing the waste vendor to treat the entire volume as halogenated, which significantly increases disposal costs and environmental impact.
Segregation Protocol
Identify the Waste Stream: All solutions, mother liquors, or solid residues containing >1% of this compound must go into the Halogenated Waste stream.
Container Selection:
Liquids: High-Density Polyethylene (HDPE) or Amber Glass carboys.
Solids: Wide-mouth HDPE jars with screw-top lids.
Compatibility Check: Ensure the waste container does not contain incompatible species (e.g., strong bases like NaOH, which could hydrolyze the ester and generate heat/pressure).
Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and protects laboratory personnel.
Phase A: Preparation
Don PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
Fume Hood: Perform all waste transfers inside a certified chemical fume hood to capture volatile organic vapors.
Phase B: Transfer & Labeling
Liquid Waste (Solutions):
Pour the solution into the container marked "Halogenated Organic Waste."
Use a funnel to prevent spills on the container threads.
Do not overfill: Leave at least 10% headspace for thermal expansion.
Solid Waste (Pure Compound/Contaminated Debris):
Place pure solid waste into a separate container labeled "Solid Hazardous Waste."
Contaminated pipettes, weigh boats, or gloves should be double-bagged (clear polyethylene) and placed in the solid waste drum.
Must List: "Methyl 4-chloro-2-fluoro-6-methylbenzoate" (No abbreviations).[1]
Check Hazards: "Toxic," "Irritant."
Phase C: Storage & Pickup
Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.
Secondary Containment: Ensure the waste bottle sits in a tray capable of holding 110% of the container's volume.
Cap Tightness: Keep the cap tightly closed when not actively adding waste.
Visualizations: Decision Logic & Workflows
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the compound is routed to the correct destruction facility.
Caption: Figure 1. Decision logic for segregating Methyl 4-chloro-2-fluoro-6-methylbenzoate waste streams to ensure regulatory compliance.
Figure 2: Emergency Spill Response Workflow
Immediate actions to take in the event of a benchtop spill.
Caption: Figure 2.[6][9] Step-by-step spill response protocol. Note: Never use water on halogenated spills as it spreads the contaminant.
Regulatory Compliance & Environmental Impact
RCRA Classification (USA)
While Methyl 4-chloro-2-fluoro-6-methylbenzoate is not explicitly "P" or "U" listed by name in 40 CFR 261.33, it falls under the following regulatory frameworks due to its characteristics:
Characteristic Waste: If the waste solution is flammable (Flash point < 60°C due to solvent carrier), it carries the D001 code.
Halogenated Solvents: If mixed with spent halogenated solvents (e.g., Methylene Chloride), it may fall under F-listed waste codes (F001/F002).
Destruction Method: The presence of Fluorine (F) and Chlorine (Cl) mandates incineration at facilities equipped with acid gas scrubbers to neutralize HF and HCl gases generated during combustion.
Why "Down the Drain" is Prohibited
Hydrolysis Resistance: Halogenated benzoates are resistant to biodegradation in standard wastewater treatment plants.
Bioaccumulation: Lipophilic halogenated compounds can accumulate in aquatic organisms.
Infrastructure Damage: Fluorinated compounds can degrade into hydrofluoric acid under certain conditions, corroding plumbing and treatment infrastructure.
References
University of British Columbia (UBC). Organic Solvent Waste Disposal - Safety & Risk Services. Available at: [Link].
Temple University. Halogenated Solvents in Laboratories - Environmental Health and Radiation Safety. Available at: [Link].
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Available at: [Link].